2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone CAS 692721-76-9 properties
An In-Depth Technical Guide to 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone (CAS 692721-76-9) Executive Summary This technical guide provides a comprehensive overview of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone (CAS 69...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone (CAS 692721-76-9)
Executive Summary
This technical guide provides a comprehensive overview of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone (CAS 692721-76-9), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from computational databases and established chemical principles. It presents key physicochemical properties, a proposed, detailed protocol for its chemical synthesis and purification, a robust workflow for its analytical characterization, and essential safety and handling guidelines based on structurally analogous compounds. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis, evaluation, or application of novel pyrrolidine-based chemical entities.
Chemical Identity and Physicochemical Properties
2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone is a small molecule featuring a pyrrolidine ring, an amide linkage, and a primary amine. These structural motifs are prevalent in many biologically active compounds. The fundamental identifiers and computed properties are summarized below, providing a baseline for its chemical behavior.
The following properties have been computationally predicted and are valuable for estimating solubility, membrane permeability, and other pharmacokinetic characteristics.
The most logical disconnection is at the amide bond, which is a robust and well-understood linkage to form. This retrosynthetic approach simplifies the target molecule into two readily available or easily synthesized starting materials: 2-methylpyrrolidine and a protected glycine derivative, such as N-Boc-glycine. The protecting group is crucial to prevent self-condensation of the amino acid and to ensure selective reaction at the carboxylic acid moiety.
Synonyms for 1-(aminoacetyl)-2-methylpyrrolidine in literature
The literature surrounding 1-(aminoacetyl)-2-methylpyrrolidine is almost exclusively tethered to the development of Trofinetide (NNZ-2566) , a synthetic analog of the neurotrophic peptide Glypromate (GPE).[1] In technica...
Author: BenchChem Technical Support Team. Date: February 2026
The literature surrounding 1-(aminoacetyl)-2-methylpyrrolidine is almost exclusively tethered to the development of Trofinetide (NNZ-2566) , a synthetic analog of the neurotrophic peptide Glypromate (GPE).[1]
In technical literature, this specific string of text usually represents a truncated IUPAC descriptor for the N-terminal fragment of Trofinetide, or refers to its key synthetic intermediate, Glycyl-2-methylproline .[1]
Part 1: Executive Technical Summary
1-(aminoacetyl)-2-methylpyrrolidine is the core pharmacophore of the drug Trofinetide (Daybue™).[1] It is not typically a standalone commercial reagent in its decarboxylated form but is the functional scaffold responsible for the drug's stability compared to endogenous peptides.[1]
Primary Identity: The N-terminal moiety of Trofinetide.[1][2]
Chemical Reality: Most often refers to Glycyl-2-methyl-L-proline (the dipeptide intermediate) when discussed in synthesis or degradation studies.[1]
Strict Chemical Structure: If taken literally (without a carboxyl group), it is 2-amino-1-(2-methylpyrrolidin-1-yl)ethanone , a potential degradation product or metabolite.[1]
Part 2: Chemical Identity & Nomenclature
To navigate the literature, you must distinguish between the Drug Substance (Trofinetide), the Intermediate (Glycyl-2-methylproline), and the Strict Substructure .[1]
The Pharmaceutical Context (Trofinetide)
The full chemical name of Trofinetide contains the string as a substituent group.
Mechanism: IGF-1 mimetic (Glypromate analog) with improved half-life due to the steric hindrance of the 2-methyl group on the pyrrolidine ring.[1]
The Synthetic Intermediate (The "Hidden" Synonym)
When researchers search for "1-(aminoacetyl)-2-methylpyrrolidine" in a synthesis context, they are usually looking for the dipeptide fragment used to couple with Glutamate.[1]
Chemical Name: (2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carboxylic acid.[1][2][3]
The endogenous peptide (GPE) that Trofinetide mimics.[1][2]
GPE (Gly-Pro-Glu)
Part 4: Structural Relationships & Logic
The following diagram illustrates the hierarchical relationship between the drug, its intermediate (often confused with the search term), and the strict substructure.[1]
Figure 1: Structural hierarchy connecting the drug Trofinetide to its core scaffold, illustrating why "1-(aminoacetyl)-2-methylpyrrolidine" is often used interchangeably with the intermediate in loose nomenclature.[1]
Part 5: Detailed Technical Context
The "Methyl" Modification Significance
The presence of the 2-methyl group on the pyrrolidine ring is the critical distinction between Trofinetide and the natural peptide Glypromate (GPE) .[1]
Natural GPE: Rapidly degraded by proteases (half-life < 5 mins).[1]
Trofinetide (2-Me-GPE): The methyl group introduces steric hindrance, blocking peptidase access to the bond between the proline analog and the glutamate.[1] This extends the half-life significantly (approx.[1] 1.5 hours in humans).[1]
Synthesis & Impurity Markers
In the synthesis of Trofinetide, (2S)-2-methylproline is first coupled with Glycine (usually N-protected, e.g., Cbz-Gly or Boc-Gly) to form the intermediate.[1]
If you encounter "1-(aminoacetyl)-2-methylpyrrolidine" in a Certificate of Analysis (CoA) , check if it refers to Impurity 2 .[1] This is likely the uncoupled dipeptide (Gly-2-MePro) resulting from incomplete reaction with Glutamate.[1]
Stereochemistry
The biological activity is stereospecific.[1] The literature almost exclusively refers to the (S,S) isomer:
(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine...
Ensure your procurement or synthesis specifies L-2-methylproline (or (S)-2-methylpyrrolidine-2-carboxylic acid) as the starting material.[1]
Part 6: References
FDA Label (Daybue/Trofinetide) . Prescribing Information & Chemical Description. U.S. Food and Drug Administration.[1]
[Link]
PubChem Compound Summary . Trofinetide (CID 11318905).[1][2] National Center for Biotechnology Information.[1]
[Link]
IUPHAR/BPS Guide to Pharmacology . Trofinetide Ligand Page.
[Link][1]
World Health Organization (WHO) . International Nonproprietary Names for Pharmaceutical Substances (INN) - Trofinetide.
[Link][1]
Stereochemical Divergence in Proline Mimetics: A Technical Guide to (R)- and (S)-2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone
Executive Summary In the design of peptidomimetics and targeted therapeutics, the spatial orientation of a single functional group can dictate the success or failure of a molecular scaffold. 2-Amino-1-(2-methylpyrrolidin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of peptidomimetics and targeted therapeutics, the spatial orientation of a single functional group can dictate the success or failure of a molecular scaffold. 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone (commonly referred to as glycyl-2-methylpyrrolidine) is a highly versatile chiral building block[1]. By replacing the carboxylic acid of natural proline with a methyl group at the C2 position of the pyrrolidine ring, this molecule serves as a conformationally constrained surrogate for the Gly-Pro dipeptide.
This whitepaper explores the profound stereochemical, synthetic, and pharmacological differences between its (R)- and (S)-enantiomers, providing actionable insights and self-validating protocols for researchers in drug development.
Structural and Stereochemical Fundamentals
The core structure of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone consists of a glycine moiety linked via an amide bond to a 2-methylpyrrolidine ring. The presence of the C2-methyl group breaks the symmetry of the pyrrolidine ring, generating a stereocenter that governs the molecule's 3D topography.
(S)-Enantiomer: Because natural L-proline is (S)-pyrrolidine-2-carboxylic acid, the (S)-enantiomer of our target molecule acts as a direct structural mimic of the Gly-L-Pro motif[2].
(R)-Enantiomer: Conversely, the (R)-enantiomer mirrors the spatial arrangement of Gly-D-Pro .
The Causality of Cis-Trans Isomerization
A defining feature of prolyl-peptides is the cis-trans isomerization of the amide bond, which is often the rate-limiting step in protein folding and receptor binding. The steric bulk of the C2-methyl group heavily influences this rotamer equilibrium. In the (S)-configuration, the methyl group optimally positions the molecule to favor the trans conformer required for binding to specific enzymatic pockets, whereas the (R)-configuration alters this ratio, often inducing atypical
Pharmacological Divergence: Target Affinity vs. Metabolic Stability
The choice between the (R)- and (S)-enantiomer is dictated by the end goal of the drug development program:
1. Competitive Inhibition (The (S)-Enantiomer):
Prolyl oligopeptidases, such as Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP), possess an S1 binding pocket evolutionarily tailored to accommodate the L-proline ring[2]. The (S)-enantiomer fits seamlessly into this hydrophobic pocket. Consequently, (S)-glycyl-2-methylpyrrolidine derivatives are heavily utilized in the synthesis of anti-hyperglycemic agents and neuroprotective compounds (e.g., Trofinetide analogs) where target engagement is paramount.
2. Metabolic Stability (The (R)-Enantiomer):
When the goal is to prevent enzymatic degradation—such as in the development of long-acting peptide therapeutics—the (R)-enantiomer is preferred. The inverted stereocenter creates a severe steric clash within the S1 pocket of standard proteases[3]. While this abolishes inhibitory potency against targets like DPP-4, it renders the scaffold virtually invisible to endogenous peptidases, drastically increasing the molecule's half-life in vivo.
Caption: Pharmacological divergence of (R)- and (S)-enantiomers based on S1 pocket binding and stability.
Synthetic Methodologies and Enantiomeric Resolution
To achieve high enantiomeric purity, the synthesis of these compounds relies on enantiopure precursors. Recent advancements in biocatalysis utilize Imine Reductases (IREDs) to perform asymmetric reductive amination on 2-methyl-1-pyrroline, yielding either (R)- or (S)-2-methylpyrrolidine with >99% enantiomeric excess (ee) depending on the engineered enzyme used[4].
Once the chiral amine is obtained, it is coupled with N-Boc-glycine.
Self-Validating Protocol: Synthesis of (S)-2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone
Rationale & Causality: The secondary amine of 2-methylpyrrolidine is sterically hindered by the adjacent C2-methyl group. Standard carbodiimide coupling agents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, the highly reactive uronium coupling reagent HATU is employed to drive the acylation to completion[2].
Step 1: Activation
Dissolve 1.0 eq of N-Boc-Glycine and 1.1 eq of HATU in anhydrous DMF (0.2 M).
Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes.
Mechanism: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive HOAt-active ester.
Step 2: Coupling
Add 1.0 eq of (S)-2-methylpyrrolidine to the activated mixture. Stir at room temperature for 4 hours.
Validation Checkpoint 1 (LC-MS): Sample the reaction. The protocol is self-validating if the LC-MS trace shows the complete disappearance of the starting materials and a dominant peak at [M+H]+ = 243.15 m/z , confirming successful sterically-hindered coupling.
Step 3: Workup
Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M , brine, dry over , and concentrate in vacuo.
Step 4: Deprotection
Dissolve the crude Boc-protected intermediate in a 20% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir for 2 hours at room temperature.
Validation Checkpoint 2 (1H NMR): Evaporate the solvent and analyze the crude salt via 1H NMR (
). The system is validated when the intense 9H singlet at ~1.40 ppm (representing the tert-butyl group) is completely absent, confirming quantitative deprotection to the final product[1].
Caption: Synthetic workflow for (R)- and (S)-2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone via HATU coupling.
Analytical Differentiation
Differentiating the (R)- and (S)-enantiomers post-synthesis requires precise analytical techniques, as their scalar properties (mass, boiling point, standard NMR shifts) are identical.
Electronic Circular Birefringence (ECB): Wavelength-resolved optical rotatory dispersion is the gold standard for assessing the enantiomeric purity of the 2-methylpyrrolidine core. The (R)- and (S)-enantiomers exhibit antagonistic chiroptical properties, allowing for highly accurate quantification of the enantiomeric excess (ee)[5].
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) readily resolves the two enantiomers due to differential transient diastereomeric interactions between the chiral stationary phase and the C2-methyl stereocenter.
References
National Center for Biotechnology Information. "2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone". PubChem Compound Summary for CID 45087928. Retrieved from[Link]
Indian Institute of Science Education and Research (IISER) Pune. "Enzyme Engineering for the Synthesis of Industrially Important Chiral Precursors". Retrieved from[Link]
Google Patents. "US9346814B2 - FAP inhibitors".
Craft, C. L., et al. "Intrinsic Optical Activity and Conformational Flexibility: New Insights on the Role of Ring Morphology from Cyclic Amines". International Symposium on Molecular Spectroscopy. Retrieved from[Link]
Solubility of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone hydrochloride in water
An In-depth Technical Guide to the Aqueous Solubility of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone Hydrochloride Executive Summary This technical guide provides a comprehensive analysis of the aqueous solubility of 2-A...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Aqueous Solubility of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the aqueous solubility of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone hydrochloride. Solubility is a critical physicochemical parameter in drug development, influencing bioavailability, formulation, and efficacy. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple data sheet to explore the foundational principles governing the solubility of this specific molecule. We will dissect its structural features, predict its solubility based on first principles, and provide detailed, field-proven experimental protocols for its quantitative determination. The causality behind experimental choices is explained to ensure that the described methodologies are robust and self-validating.
Introduction and Physicochemical Profile
2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone hydrochloride is an organic compound featuring a primary amine, a ketone, and a substituted pyrrolidine ring. As a hydrochloride salt, its properties, particularly solubility, are significantly influenced by its ionic character. Understanding these properties is the first step in any rational drug development or chemical research program.
The free base form of the compound, 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone, is cataloged in public databases, providing a starting point for our analysis.[1]
Table 1: Physicochemical Properties of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone and its Hydrochloride Salt
The solubility of a compound in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3] For 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone hydrochloride in water, several key interactions are at play.
The Critical Role of the Hydrochloride Salt
Amines, particularly those with lower molecular weight, can exhibit some water solubility due to their ability to form hydrogen bonds.[4][5] However, the most significant contributor to the aqueous solubility of this compound is its form as a hydrochloride salt. The basic primary amine group reacts with hydrochloric acid to form a protonated ammonium salt.[6] This transformation from a neutral molecule to a charged ionic species drastically enhances its solubility in a polar solvent like water.
The primary forces driving the dissolution of this salt are:
Ion-Dipole Interactions: The positively charged ammonium center and the negatively charged chloride ion strongly interact with the partial negative (oxygen) and partial positive (hydrogen) dipoles of water molecules, respectively. This is a powerful solubilizing force.
Hydrogen Bonding: The protonated amine (-NH₃⁺), the ketone's carbonyl oxygen, and water molecules can all participate in an extensive hydrogen-bonding network. The amine group can donate hydrogen bonds, while the carbonyl oxygen can accept them.[3]
Ammonium Hydrochloride Salt: The primary driver for high solubility. Charged species are readily solvated by water.
Ketone Group: The polar carbonyl can act as a hydrogen bond acceptor, contributing positively to solubility.[3]
Hydrophobic (Water-Fearing) Moieties:
Pyrrolidine Ring & Methyl Group: These saturated hydrocarbon portions of the molecule are nonpolar. As the size of the hydrophobic alkyl part of an amine increases, its water solubility tends to decrease.[4][7]
Experimental Determination of Aqueous Solubility
To move from prediction to quantitative fact, a robust experimental protocol is required. The equilibrium shake-flask method is a gold standard for determining the solubility of a solid in a liquid. The concentration of the dissolved analyte in the resulting saturated solution is then accurately measured, typically by High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for solubility determination.
Rationale: This method ensures that the solvent is fully saturated with the solute, establishing a true thermodynamic equilibrium. Using excess solid is critical to guarantee saturation.
Procedure:
Add an excess amount of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone hydrochloride (e.g., 100 mg) to a known volume of purified water (e.g., 5.0 mL) in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is essential.
Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
Agitate the slurry for a sufficient period to reach equilibrium. A 24-hour period is a common starting point, but 48 or 72 hours may be necessary and should be validated.
After equilibration, allow the suspension to settle.
Carefully separate the saturated aqueous phase (supernatant) from the undissolved solid. This is a critical step to avoid sampling solid material. Centrifugation followed by filtration through a 0.22 µm filter (ensure the filter material does not bind the analyte) is highly recommended.
The clear filtrate is the saturated solution, ready for analysis.
Protocol 4.2: Analyte Quantification by Reverse-Phase HPLC-UV
Rationale: HPLC is a precise and accurate technique for quantifying the concentration of a dissolved analyte. A reverse-phase method is suitable for this polar compound. UV detection is appropriate due to the presence of the ketone chromophore.
Procedure:
Standard Preparation: Prepare a series of calibration standards of known concentrations (e.g., 1.0, 0.5, 0.25, 0.1, 0.05 mg/mL) by accurately weighing the compound and dissolving it in water.
Sample Preparation: Accurately dilute the saturated solution (from Protocol 4.1) with water to bring its concentration into the range of the calibration curve. A 1:100 or 1:200 dilution is a reasonable starting point, assuming high solubility.
HPLC Analysis:
Inject the standards and the diluted sample onto the HPLC system.
Generate a calibration curve by plotting the peak area from the UV detector against the known concentration of the standards. The curve should have a correlation coefficient (r²) > 0.995.
Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.
Solubility Calculation:
Calculate the concentration of the original, undiluted saturated solution by multiplying the sample concentration by the dilution factor.
Standard reverse-phase column offering good retention and resolution for small polar molecules.
Mobile Phase A
0.1% Formic Acid in Water
Provides a controlled acidic pH to ensure the analyte remains in its protonated, single-form state for sharp peaks.
Mobile Phase B
Acetonitrile or Methanol
Common organic modifiers for reverse-phase chromatography.
Gradient
Isocratic (e.g., 95% A, 5% B) or a shallow gradient
An isocratic method may be sufficient. A gradient can be used for method development to ensure elution of any impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
Injection Volume
10 µL
A typical injection volume.
UV Detection
~210 nm or scan for λmax
The ketone carbonyl group will have UV absorbance. 210 nm is a good starting point for non-aromatic ketones.
Conclusion
Based on a first-principles analysis of its molecular structure, 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone hydrochloride is predicted to be highly soluble in water. The presence of a protonated amine, which forms a salt with the chloride counter-ion, is the dominant factor driving this solubility through strong ion-dipole interactions with water. While public databases lack specific quantitative data, this guide provides a robust, two-part experimental framework to determine this critical parameter accurately. By employing the equilibrium shake-flask method for sample generation and a validated HPLC-UV method for quantification, researchers can confidently establish the aqueous solubility of this compound, enabling further progress in pharmaceutical development and chemical research.
References
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 45087928, 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone. Available from: [Link]
Quora. Why do amines dissolve in hydrochloric acid?. Available from: [Link]
BYJU'S. Physical Properties of Amines. Available from: [Link]
J&K Scientific. 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. Available from: [Link]
EURL-FA. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available from: [Link]
Reddit. Why do longer amines have less solubility than shorter amines?. Available from: [Link]
Chemistry LibreTexts. Advanced Properties of Amines. Available from: [Link]
MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Available from: [Link]
U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available from: [Link]
Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
Technical Guide: Impurity Profiling of Commercial 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone Supplies
The following technical guide details the impurity profile, synthetic origins, and analytical strategies for 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone . This document is structured for researchers and process chemists...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the impurity profile, synthetic origins, and analytical strategies for 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone . This document is structured for researchers and process chemists requiring high-fidelity data for drug development and quality control.[1]
[1][2]
Executive Summary
2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone (CAS: 692721-76-9) is a critical pyrrolidine-based building block, often utilized in the synthesis of complex pharmaceutical agents, including CGRP receptor antagonists and other neurological targets.[1] Its structural simplicity—a glycine moiety amide-linked to a 2-methylpyrrolidine core—belies the complexity of its impurity profile.[1]
Commercial supplies vary significantly in purity depending on the synthetic route employed (Chloroacetyl chloride vs. N-Boc-Glycine coupling).[1] This guide categorizes these impurities, elucidates their formation mechanisms, and provides a validated analytical framework for their detection.
Synthetic Pathways & Impurity Origins[2]
To effectively control quality, one must understand the "genealogy" of the molecule. Commercial synthesis typically follows one of two primary routes, each generating a distinct impurity fingerprint.
Route A: The Chloroacetyl Chloride Pathway (Industrial Standard)
This route is cost-effective but prone to alkylation by-products.[1]
Acylation: 2-Methylpyrrolidine reacts with chloroacetyl chloride to form the intermediate 2-chloro-1-(2-methylpyrrolidin-1-yl)ethanone .[1]
Amination: The intermediate is treated with ammonia (ammonolysis) to yield the final product.[1]
Key Impurity Risk: Incomplete amination and "over-alkylation" (dimerization).[1]
Route B: The Protected Coupling Pathway (High Purity)
This route uses N-Boc-Glycine and coupling agents (EDC/DCC).[1]
The following diagram maps the causality between synthetic choices and resulting impurities.
Figure 1: Synthetic pathways (Route A vs. Route B) and their specific downstream impurities.[1]
Detailed Impurity Profile
The following table summarizes the most critical impurities found in commercial supplies. Researchers should prioritize screening for IMP-A1 due to its potential alkylating nature and IMP-A2 for its difficulty to remove via crystallization.[1]
Standard UV-HPLC (254 nm) is often insufficient for this molecule.[1]
Challenge: The molecule lacks a strong chromophore (only a weak amide absorption at ~210 nm).
Risk: UV detection may miss non-chromophoric impurities like the starting amine or degradation fragments.[1]
Solution: Use CAD (Charged Aerosol Detection) or LC-MS for mass balance.[1]
Recommended Protocol: HILIC-CAD/MS
Due to the high polarity of the amino-ketone, Reversed-Phase (C18) often yields poor retention.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard here.
Detector: CAD (Nebulizer Temp: 35°C) or MS (ESI+).
Analytical Decision Matrix
Use this logic flow to select the correct validation method for your specific batch.
Figure 2: Decision matrix for selecting analytical methods based on purity requirements.
Remediation & Purification
If your supply fails the impurity check, the following remediation steps are field-proven:
Salt Formation (Specific for IMP-A2 removal):
Convert the free base to the Hydrochloride salt . The "Dimer" (IMP-A2) often has different solubility properties in Isopropanol/Ethanol mixtures compared to the monomeric product.[1]
Protocol: Dissolve crude oil in EtOH, add 1.1 eq HCl in Dioxane, precipitate with Et2O.
Scavenging (Specific for IMP-A1):
If the chloro-precursor is present, treat the solution with a polymer-supported amine scavenger (e.g., Trisamine resin) before final crystallization.[1] This reacts with the alkyl halide without contaminating the product.
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 45087928, 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone.[1] Retrieved from [Link]
Shimadzu. (2024).[1] Simultaneous Analysis of Amino Acids Using Automatic Pretreatment.[1][3] (Derivatization techniques for amino-group detection). Retrieved from [Link]
Protocol for amide coupling using 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone
Application Note: High-Efficiency Amide Coupling Protocols for 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone Part 1: Introduction & Molecule Profile 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone is a specialized glycinamide...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Amide Coupling Protocols for 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone
Part 1: Introduction & Molecule Profile
2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone is a specialized glycinamide building block used extensively in medicinal chemistry to introduce constrained solubility-enhancing motifs.[1][2] Structurally, it consists of a primary glycyl amine coupled to a sterically hindered 2-methylpyrrolidine.[3]
Unlike simple alkyl amines, this molecule presents a unique reactivity profile due to the electron-withdrawing effect of the adjacent carbonyl group, which lowers the pKa of the primary amine to approximately 8.0–8.2 (vs. ~10.5 for standard alkyl amines).[3] This reduced basicity requires precise pH control during coupling to ensure efficient nucleophilic attack without causing racemization of sensitive carboxylic acid partners.[2]
Unhindered nucleophile; highly reactive once deprotonated.[4][1][2]
pKa (Conjugate Acid)
~8.1
Requires less base than alkyl amines; over-basification can lead to side reactions.[1][2]
Solubility
High: Water, DMF, DMSOMod: DCM, THF
DMF is the preferred solvent for consistent homogeneity.[4][3]
| Chirality | 2-Methyl stereocenter | Remote from reaction site, but stable under standard coupling conditions.[4][1][2][3] |
Part 2: Pre-Reaction Considerations (Critical)
Salt Form Management
This reagent is frequently supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to ensure stability.[4][1][2]
Risk: Direct use without adequate base neutralization will result in <5% yield (amine remains protonated).[1][2]
Solution: You must include at least 1.0 equivalent of base (e.g., DIPEA) specifically to neutralize the salt, in addition to the base required for the coupling reaction.[3]
Order of Addition
To prevent "hot spots" of reactivity that cause dimerization or epimerization of the carboxylic acid:
DIPEA (N,N-Diisopropylethylamine): 3.0 equiv (4.0 equiv if Amine is HCl salt)[1][3]
Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)[1][2]
Protocol:
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
Base Addition 1: Add DIPEA (1.0 equiv) to the acid mixture. Stir for 2–5 minutes at Room Temperature (RT). The solution should turn slightly yellow (activated ester formation).[2]
Amine Preparation: In a separate vial, dissolve 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone (1.1 equiv) in minimal DMF. Add the remaining DIPEA (2.0–3.0 equiv).[2]
Coupling: Add the Amine/Base solution to the Activated Acid solution dropwise.
Reaction: Purge with Nitrogen/Argon, cap, and stir at RT for 1–2 hours.
Monitoring: Check via LC-MS. The conversion is typically >95% within 90 minutes.[2]
Method B: Scalable Process (T3P - Propylphosphonic Anhydride)
Best for: Gram-scale, avoiding epimerization, and easy workup (water-soluble byproducts).[4][1][3]
Reduce HATU activation time or switch to EDC/HOBt .
Analytical Check (NMR):
Look for the singlet (or diastereotopic AB system) of the glycine -CH₂- protons between 3.8 – 4.2 ppm .[1][2]
The amide NH usually appears as a broad triplet/singlet around 7.5 – 8.5 ppm .[2]
Verify the integrity of the 2-methylpyrrolidine signals (multiplets at 1.8–2.2 ppm and 3.4–3.6 ppm).
References
Valeur, E., & Bradley, M. (2009).[4][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][6] Organic Process Research & Development, 20(2), 140–177.[4] Link[1][2]
Patterson, E. A., et al. (2011).[4][2][3] T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for the Synthesis of Amides and Esters.[4][2] Organic Process Research & Development, 15(5), 1161-1165.[4][3] Link[1][2]
Joullié, M. M., & Lassen, K. M. (2010).[4][2] Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.[4][1] Link
Application Note: Procedure for Boc-Deprotection to Yield 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound of Interest: 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone ()[1] Executive Summary The synthesis of highly functionalized alip...
Author: BenchChem Technical Support Team. Date: February 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Compound of Interest: 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone ()[1]
Executive Summary
The synthesis of highly functionalized aliphatic amines often relies on the tert-butyloxycarbonyl (Boc) protecting group to mask primary amines during upstream coupling events. This application note details the optimized deprotection protocols to convert tert-butyl (2-(2-methylpyrrolidin-1-yl)-2-oxoethyl)carbamate into 2-amino-1-(2-methylpyrrolidin-1-yl)ethanone .
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the chemical causality behind reagent selection, establish self-validating analytical checkpoints, and provide robust methodologies to isolate the product either as a free base or a crystalline hydrochloride salt.
Mechanistic Rationale & Chemical Causality
The Boc group is universally favored because it is completely inert to catalytic hydrogenation, strong bases, and most nucleophiles, yet highly labile under specific acidic conditions.
The deprotection mechanism is a cascade reaction driven by acid-catalyzed fragmentation. When exposed to a strong acid (such as Trifluoroacetic Acid or HCl), the carbamate carbonyl oxygen is protonated. This destabilizes the C-O bond, leading to the expulsion of a tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation rapidly loses a proton to form isobutylene gas, while the carbamic acid spontaneously decarboxylates to release carbon dioxide (CO₂) and the free amine (which is immediately protonated to form the acid salt).
The Self-Validating Insight: The simultaneous evolution of isobutylene and CO₂ gases provides a macroscopic visual cue. The observable effervescence in the reaction vessel is a direct, real-time indicator that the carbamate fragmentation is actively occurring.
Figure 1: Acid-catalyzed mechanistic pathway of Boc cleavage.
Reagent Selection: TFA vs. HCl in Dioxane
The choice of acid dictates the downstream workup and the final physical state of the product. We present two distinct pathways:
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). [2][3] TFA is highly effective and volatile, making it easy to remove via rotary evaporation. This method initially yields the trifluoroacetate salt. If your downstream application (e.g., an amide coupling) requires the nucleophilic free base, a basic aqueous workup is mandatory.
Method B: 4M HCl in 1,4-Dioxane. [4][5][6] HCl in dioxane provides a highly controlled, anhydrous environment. The profound advantage of this method is that the resulting hydrochloride salt of 2-amino-1-(2-methylpyrrolidin-1-yl)ethanone is typically insoluble in non-polar ethereal solvents. This allows for direct isolation via precipitation, bypassing aqueous extraction entirely and yielding a highly stable, crystalline solid.
Figure 2: Experimental workflow for Boc deprotection based on desired product state.
Quantitative Data Summary
The following table synthesizes the operational parameters for both methodologies, allowing for rapid comparison based on laboratory needs.
Parameter
Method A: TFA / DCM
Method B: 4M HCl / Dioxane
Acid Equivalents
10 – 20 eq. (or 1:1 v/v with DCM)
5 – 10 eq.
Reaction Temperature
0 °C initially, warming to 25 °C
25 °C (Room Temperature)
Reaction Time
1 – 2 hours
1 – 4 hours
Primary Byproducts
Isobutylene, CO₂, excess TFA
Isobutylene, CO₂, excess HCl
Workup Paradigm
Aqueous basic extraction (NaHCO₃)
Solvent evaporation & ether precipitation
Isolated Form
Free Base (Oil or low-melting solid)
Hydrochloride Salt (Crystalline solid)
Typical Yield
85 – 95%
90 – 98%
Experimental Protocols
Method A: TFA in DCM (Isolation of the Free Base)
Use this protocol when the nucleophilic free amine is immediately required for downstream synthesis.[2][3]
Dissolution: Dissolve tert-butyl (2-(2-methylpyrrolidin-1-yl)-2-oxoethyl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M in a round-bottom flask equipped with a magnetic stir bar.
Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.
Causality: The initial protonation of the carbamate is exothermic. Cooling suppresses localized heating, preventing unwanted side reactions or degradation of the pyrrolidine moiety.
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved.
Propagation: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 1 to 2 hours. Monitor for the cessation of gas evolution.
Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and the bulk of the volatile TFA.
Neutralization & Extraction (Self-Validating Step): Redissolve the crude residue in Ethyl Acetate (EtOAc). Carefully add saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH 8-9.
Causality: The vigorous evolution of CO₂ during this step confirms the neutralization of residual TFA and the trifluoroacetate counterion, successfully liberating the free base.
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-amino-1-(2-methylpyrrolidin-1-yl)ethanone as a free base.
Method B: 4M HCl in 1,4-Dioxane (Isolation of the HCl Salt)
Use this protocol for long-term storage or when a highly pure, crystalline intermediate is desired.[4][5][7]
Dissolution: Dissolve the starting material (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane (approx. 2-3 mL per gram of substrate).
Acid Addition: To the stirred solution at room temperature, add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 eq).
Propagation: Stir the mixture at room temperature for 1 to 4 hours.
Causality: As the Boc group is cleaved, the resulting highly polar hydrochloride salt often begins to precipitate directly out of the relatively non-polar dioxane, driving the reaction forward via Le Chatelier's principle.
Precipitation: Upon completion (verified by TLC/LC-MS), add an excess of cold diethyl ether (approx. 5 volumes) to the reaction flask.
Causality: The hydrochloride salt is entirely insoluble in ethereal solvents, whereas residual dioxane, cleaved tert-butyl byproducts, and any unreacted starting material remain in solution. This differential solubility acts as a built-in purification step.
Isolation: Collect the precipitated white solid via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold diethyl ether and dry under high vacuum to afford the pure hydrochloride salt.
Analytical Validation (The Self-Validating System)
To ensure scientific integrity, do not rely on a single analytical method. The successful cleavage of the Boc group must be validated through a matrix of orthogonal techniques:
Thin-Layer Chromatography (TLC): The starting material (Boc-protected) is UV-active (weakly) and stains faintly with ninhydrin only upon intense heating. The deprotected primary amine will remain at the baseline in non-polar solvent systems and will instantly stain a vibrant purple/pink with ninhydrin at room temperature.
LC-MS (Mass Spectrometry): The starting material has a molecular weight of 242.32 g/mol . Upon successful deprotection, look for the definitive loss of 100 Da (the mass of the Boc group). The target molecule, 2-amino-1-(2-methylpyrrolidin-1-yl)ethanone, will present a clear [M+H]⁺ peak at m/z 143.2 .
¹H NMR Spectroscopy: The ultimate structural proof. The starting material features a massive, highly integrated 9-proton singlet at approximately 1.40 ppm , corresponding to the tert-butyl group. The complete disappearance of this peak in the crude NMR spectrum is the definitive confirmation of a successful deprotection.
References
"Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)"
Source: The Journal of Peptide Research (Han, Tamaki, Hruby., 2001)
URL:[Link]
"2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone | C7H14N2O"
Source: National Center for Biotechnology Information. PubChem Compound Database (CID 45087928)
URL:[Link]
Reaction conditions for acylation of 2-methylpyrrolidine with N-protected glycine
Application Note: AN-2026-SYN-04 Topic: Optimized Strategies for the Acylation of Sterically Hindered Secondary Amines: Coupling N-Protected Glycine with 2-Methylpyrrolidine Abstract & Strategic Overview This application...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-SYN-04Topic: Optimized Strategies for the Acylation of Sterically Hindered Secondary Amines: Coupling N-Protected Glycine with 2-Methylpyrrolidine
Abstract & Strategic Overview
This application note details the synthetic protocols for acylating 2-methylpyrrolidine with N-protected glycine (e.g., Boc-Gly-OH). While glycine itself is the least sterically hindered amino acid, the nucleophile—2-methylpyrrolidine—presents a significant challenge. The
-methyl group adjacent to the secondary amine creates a "steric wall," significantly retarding nucleophilic attack compared to unsubstituted pyrrolidine.
Successful coupling requires reagents that generate highly reactive active esters to overcome this kinetic barrier. This guide presents three validated methodologies ranging from discovery-scale (HATU) to process-scale (T3P, Mixed Anhydride).
Key Chemical Advantages:
Glycine Achirality: Because the carboxylic acid component (Glycine) possesses no chiral center, aggressive activation methods (Mixed Anhydrides, T3P) can be employed without the risk of racemizing the amino acid, a common plague in peptide chemistry.
Amine Integrity: 2-Methylpyrrolidine is often chiral. The protocols below are designed to operate under conditions (controlled basicity and temperature) that preserve the stereochemical integrity of the amine.
Reaction Design & Mechanism
The reaction involves the nucleophilic attack of the hindered secondary nitrogen of 2-methylpyrrolidine onto the activated carbonyl of the protected glycine.
The Challenge:
Standard carbodiimide couplings (EDC/HOBt) often stall or result in low yields because the active ester intermediate is not electrophilic enough to overcome the steric repulsion of the methyl group on the pyrrolidine ring.
The Solution:
We utilize "super-active" esters (At-esters via HATU) or highly reactive anhydrides (Propylphosphonic anhydride via T3P) to drive the reaction to completion.
Visualizing the Strategic Decision Matrix
Caption: Strategic decision tree for selecting the optimal coupling reagent based on scale, cost, and purification requirements.
Experimental Protocols
Method A: The "Gold Standard" (HATU)
Best for: Discovery scale, difficult couplings, high-throughput synthesis.
Mechanism: Generates a highly reactive OAt-active ester.[1] The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group participation), accelerating the reaction rate by ~100x compared to HOBt esters.
Reagents:
N-Boc-Glycine (1.0 equiv)
2-Methylpyrrolidine (1.1 equiv)
HATU (1.1 equiv)
DIPEA (Diisopropylethylamine) (3.0 equiv)
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol:
Activation: In a dried round-bottom flask under Nitrogen, dissolve N-Boc-Glycine (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).
Base Addition: Add DIPEA (3.0 mmol) via syringe. Stir for 2 minutes.
Active Ester Formation: Add HATU (1.1 mmol) in one portion. The solution will typically turn yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to ensure formation of the activated ester.
Note: If using the HCl salt of the amine, increase DIPEA to 4.0 equiv and pre-mix the salt with the extra base in a separate vial of DMF before addition.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC (Reaction is usually complete when the active ester peak disappears).
Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x). Dry over Na₂SO₄ and concentrate.
Best for: Scale-up (>10g), avoiding chromatography, green chemistry compliance.
Mechanism: Propylphosphonic anhydride (T3P) acts as a water-scavenger and coupling agent.[2] It forms a mixed anhydride that is highly reactive but sterically selective.
Reagents:
N-Boc-Glycine (1.0 equiv)
2-Methylpyrrolidine (1.1 equiv)
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
Pyridine or DIPEA (3.0 equiv)
Solvent: EtOAc or 2-MeTHF (preferred for green processing)
Protocol:
Setup: Charge N-Boc-Glycine (10 mmol), 2-Methylpyrrolidine (11 mmol), and Pyridine (30 mmol) into a flask containing EtOAc (50 mL).
Cooling: Cool the mixture to 0°C (ice bath).
Addition: Add T3P solution (15 mmol) dropwise over 10 minutes.
Critical: T3P reactions are exothermic; control addition rate to maintain Temp < 5°C.
Reaction: Allow to warm to RT and stir for 12 hours. T3P kinetics are slower than HATU but cleaner.
Workup (The "Magic" Step): Add water (50 mL). Separate layers. Wash organic layer with 1N HCl, then 1N NaOH, then Brine.
Advantage:[2][3][4][5] T3P byproducts are water-soluble phosphates. Excess T3P hydrolyzes to water-soluble propylphosphonic acid.
Isolation: Dry and concentrate. Often yields pure product without chromatography.
Method C: Mixed Anhydride (IBCF)
Best for: Cost-sensitive manufacturing, achiral acids (like Glycine).
Mechanism: Formation of an unsymmetrical anhydride using Isobutyl Chloroformate (IBCF).
Reagents:
N-Boc-Glycine (1.0 equiv)
2-Methylpyrrolidine (1.1 equiv)
Isobutyl Chloroformate (IBCF) (1.05 equiv)
N-Methylmorpholine (NMM) (1.1 equiv for activation + 1.1 equiv for amine if salt)
Solvent: Anhydrous THF or DCM.
Protocol:
Activation: Dissolve N-Boc-Glycine (20 mmol) and NMM (20 mmol) in anhydrous THF (100 mL).
Cooling: Cool to -15°C (Salt/Ice bath). Temperature control is critical to prevent disproportionation of the anhydride.
Anhydride Formation: Add IBCF (21 mmol) dropwise. Stir for exactly 15 minutes at -15°C.
Reaction: Stir at -15°C for 1 hour, then allow to warm to RT over 2 hours.
Workup: Standard aqueous extraction (Acid/Base washes).
Comparative Data Analysis
Feature
Method A (HATU)
Method B (T3P)
Method C (Mixed Anhydride)
Reactivity
Very High
High
High
Steric Tolerance
Excellent
Very Good
Good
Byproducts
Tetramethylurea (water soluble), HOAt (hard to wash)
Water-soluble phosphates
CO₂, Isobutanol
Purification
usually Column Chromatography
Extraction / Crystallization
Extraction
Cost
$
$
Atom Economy
Low
Medium
High
Troubleshooting & Optimization
Issue: Low Yield / Unreacted Amine
Cause: The steric wall of the 2-methyl group is blocking the approach.
Fix: Switch to Method A (HATU) and use microwave irradiation (50°C, 30 mins) if available. Heat helps overcome the activation energy barrier of the steric clash.
Issue: Epimerization of the Amine
Cause: If using enantiopure 2-methylpyrrolidine, high pH or high heat can racemize the chiral center.
Fix: Use Method B (T3P) with Pyridine (a weaker base than DIPEA/TEA) and keep the reaction at 0°C–RT. Avoid microwave heating.
Issue: "Fishy" Smell in Product
Cause: Residual dimethylamine from DMF degradation or unwashed amine.
Fix: Wash the organic layer with 10% Citric Acid (more effective than HCl for removing hindered amines) during workup.
Workflow Visualization
Caption: General workflow for the acylation process. The rate-limiting step is the nucleophilic attack due to steric hindrance.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][6][7][8] Tetrahedron, 61(46), 10827-10852. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5][9] Organic Process Research & Development, 20(2), 140-177. Link
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][3][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link
Solvent selection for recrystallizing 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone salts
An Application Note and Protocol for the Strategic Selection of Solvents for the Recrystallization of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone Salts Authored by: A Senior Application Scientist Abstract and Introductio...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Strategic Selection of Solvents for the Recrystallization of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone Salts
Authored by: A Senior Application Scientist
Abstract and Introduction
Recrystallization is an essential and widely employed technique in pharmaceutical development for the purification of Active Pharmaceutical Ingredients (APIs).[1][2][3] The primary goal of this process is not only to enhance chemical purity by removing process-related impurities but also to control critical solid-state properties such as crystal form (polymorphism), crystal habit, and particle size distribution.[1][4] These characteristics profoundly influence the downstream processability, stability, and bioavailability of the final drug product.
This application note provides a comprehensive guide for researchers and drug development professionals on the strategic selection of an optimal solvent system for the recrystallization of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone salts. This molecule, containing a primary amine and an amide-like functional group, readily forms salts (e.g., hydrochloride, hydrobromide, tartrate) to enhance properties like aqueous solubility and stability.[5] As salts, these compounds are highly polar, presenting specific challenges and opportunities in solvent selection.[6]
Our approach moves beyond a simple trial-and-error methodology. We present a logical, multi-step workflow grounded in the fundamental principles of solubility and crystallization science. This guide explains the causal relationships behind experimental choices, ensuring that the developed protocols are robust and self-validating.
Fundamental Principles of Solvent Selection for Recrystallization
The ideal recrystallization solvent is one in which the target compound exhibits high solubility at an elevated temperature and low solubility at a lower (ambient or sub-ambient) temperature.[7][8] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
Causality Behind an Ideal Solvent System:
High Solubility at High Temperature: Ensures that the entire compound can be dissolved in a minimal amount of solvent, creating a saturated or near-saturated solution. This minimizes solvent usage and maximizes potential recovery.
Low Solubility at Low Temperature: Promotes the precipitation of the dissolved compound from the solution as it cools, allowing for high product recovery.
Differential Impurity Solubility: Impurities should ideally either be insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor during filtration).[4][7]
Inertness: The solvent must not react chemically with the compound.
Volatility: A moderately volatile solvent is preferred, as it can be easily removed from the final crystalline product during the drying phase.
Safety and Regulatory Compliance: The solvent should be non-toxic, have a reasonably high boiling point to prevent accidental fires, and comply with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9][10][11]
For polar amine salts like 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone hydrochloride, the principle of "like dissolves like" dictates that polar solvents will be the most effective. Protic solvents (e.g., water, alcohols) can engage in hydrogen bonding, which often aids in dissolving the salt. Aprotic polar solvents (e.g., acetone, acetonitrile) can also be effective. Non-polar solvents (e.g., heptane, toluene) are generally poor solvents for these salts but are excellent candidates for use as anti-solvents.[1]
Strategic Workflow for Solvent System Selection
A systematic approach is crucial to efficiently identify the optimal solvent system while minimizing resource expenditure. The following workflow provides a structured path from initial screening to final selection.
Caption: Workflow for systematic solvent selection.
Experimental Protocols
Safety Precaution: Always conduct these experiments in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single Solvent Screening
This initial screen aims to quickly identify promising individual solvents.
Methodology:
Place approximately 20-30 mg of the crude 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone salt into a small test tube or vial.
Add the selected solvent dropwise (e.g., using a Pasteur pipette) at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Record the solubility.
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water or sand bath towards the boiling point of the solvent. Add more solvent in 0.1 mL increments if necessary to achieve full dissolution.
Record the approximate volume of solvent required for dissolution at high temperature. An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 2 mL).
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
Observe the formation of crystals. Note the quality (well-defined needles, plates, etc.) and quantity of the precipitate.
Highly polar, protic. Excellent starting point for salts.
Ethanol
Class 3
Polar, protic. Often provides good solubility differential.
Methanol
Class 2
Very polar, protic. May be too strong a solvent.
Isopropanol (IPA)
Class 3
Less polar than EtOH, often yields better crystals.
Acetonitrile
Class 2
Polar, aprotic. Good alternative to alcohols.
Acetone
Class 3
Polar, aprotic. Can be a good solvent or anti-solvent.
Ethyl Acetate
Class 3
Medium polarity. Less likely to be a primary solvent.
Heptane
Class 3
Non-polar. To be tested as a potential anti-solvent.
Protocol 2: Binary Solvent System (Anti-Solvent) Screening
This protocol is used when the compound is too soluble in a primary solvent even at low temperatures.[1][12]
Methodology:
Select a primary solvent in which the compound is highly soluble (identified in Protocol 4.1, e.g., Methanol).
Dissolve a known amount of the crude salt (e.g., 100 mg) in the minimum amount of the hot primary solvent to create a saturated solution.
While the solution is still warm and being stirred, add a miscible anti-solvent (e.g., Acetone, Ethyl Acetate, or Heptane) dropwise.
Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the onset of nucleation.
If turbidity appears quickly, add a few drops of the primary solvent to redissolve the precipitate and then cool the solution slowly.
Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
Isolate the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Data Interpretation and Optimization
The results from the screening protocols should be systematically recorded to facilitate comparison.
Table 1: Hypothetical Solvent Screening Results
Solvent System
Solubility (Cold, ~20°C)
Solubility (Hot, ~B.P.)
Crystal Formation upon Cooling
Estimated Yield
Scientist's Notes
Water
High
Very High
Poor/None
< 20%
Too soluble, not suitable for single solvent method.
Ethanol
Moderate
High
Fine Needles
~75%
Promising candidate. Slow cooling is critical.
Isopropanol
Low
Moderate
Large Plates
~85%
Excellent candidate. Good solubility profile.
Acetonitrile
Moderate
High
Small Prisms
~70%
Good, but crystals are small.
Methanol / Ethyl Acetate (1:3)
Low
High (in MeOH)
Well-formed blocks
~90%
Excellent anti-solvent system. High recovery.
Ethanol / Heptane (1:2)
Low
High (in EtOH)
Rapid precipitation
~88%
Oiled out initially before solidifying. Not ideal.
Optimization Phase:
Once one or two promising systems are identified (e.g., Isopropanol and Methanol/Ethyl Acetate from the table above), the process should be scaled up (e.g., to 1-5 g). During scale-up, focus on:
Purity Analysis: Assess the purity of the recrystallized material and the mother liquor using a suitable analytical technique like HPLC. This confirms the effective removal of impurities.
Yield Calculation: Accurately determine the percentage recovery.
Polymorph Screening: Analyze the crystal form using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure the desired, stable polymorph is consistently produced.[13]
Cooling Rate: Investigate the effect of cooling rate on crystal size and habit. Slow, controlled cooling generally yields larger, more well-defined crystals.[14]
Conclusion
The selection of a suitable solvent system is a critical, foundational step in developing a robust recrystallization process for pharmaceutical salts like 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone. A strategic approach, beginning with single-solvent screening based on physicochemical principles and progressing to binary anti-solvent systems, is far more efficient than random chance. By carefully evaluating solubility, yield, impurity rejection, and the solid-state properties of the resulting crystals, researchers can develop a purification protocol that is scalable, reproducible, and compliant with regulatory standards. The methodologies and principles outlined in this note provide a reliable framework for achieving high-purity crystalline APIs.
References
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]
ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45087928, 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone. PubChem. Retrieved from [Link]
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7131536, 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. PubChem. Retrieved from [Link]
European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]
Anderson, B. D., & Conradi, R. A. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567.
Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
Al-Zyoud, J., & Tiritiris, I. (2022). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design.
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]
Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]
PATh. (2022, September 28). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. Retrieved from [Link]
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]
Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
Knowledge UChicago. (2022, July 14). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [https://www.vxppharma.com/blog/crystallization-of-active-pharmaceutical-ingredients/]([Link] pharmaceutical-ingredients/)
ICH. (2018, October 15). Impurities: Guideline for Residual Solvents Q3C(R7). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: OPT-PURITY-2MP-GLY
Subject: Prevention of Racemization & Optical Purity Preservation
Support Level: Tier 3 (Senior Application Scientist)
Core Directive & Executive Summary
The Challenge:
Synthesizing 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone involves coupling an achiral amino acid (Glycine) with a chiral secondary amine (2-methylpyrrolidine ).
The Misconception:
Researchers often attribute low enantiomeric excess (ee%) in the final product to "racemization during coupling." However, mechanistically, the chiral center at the C2 position of an amine is chemically stable to standard amide coupling conditions (unlike the
-proton of an activated amino acid ester).
The Reality:
Loss of optical purity in this specific scaffold is almost invariably caused by:
Starting Material Quality: 2-Methylpyrrolidine is volatile and difficult to resolve to >99% ee.
Radical Contamination: The C2-hydrogen of 2-methylpyrrolidine is susceptible to abstraction by thiyl or peroxy radicals (a known method for intentional racemization).
Kinetic Resolution: Incomplete coupling reactions where one enantiomer reacts faster, followed by non-quantitative isolation.
This guide provides the protocols to isolate these variables and ensure >98% ee in your final API fragment.
Critical Control Points (The "Why" & "How")
Vector A: The Starting Material (2-Methylpyrrolidine)[1][2][3][4]
Risk: Commercial supplies of 2-methylpyrrolidine often range from 95-97% ee. Because the amine is volatile (bp 96-97°C), it is often supplied as a salt (HCl or Tartrate).
Control: You must verify the ee% of the amine prior to coupling. Do not rely on the Certificate of Analysis (CoA) of the bulk drum.
Technical Insight: If you generate the free base from a tartrate salt, ensure complete extraction. Partial extraction can lead to "enantiomeric enrichment" of the wrong isomer in the aqueous phase if the salt break isn't quantitative.
Vector B: Radical-Mediated Inversion
Risk: Literature confirms that 2-methylpyrrolidine can be racemized via thiyl radical-mediated hydrogen abstraction (used industrially to recycle the undesired isomer).
Control: Ensure solvents (THF, Ethers) are peroxide-free. Avoid using thiol-based scavengers or additives if radical initiators (like AIBN or trace peroxides) are present.
Vector C: Coupling Reagent Selection
Risk: 2-Methylpyrrolidine is a sterically hindered secondary amine. Weak activation leads to slow kinetics. Harsh activation (Acid Chlorides + Heat) promotes degradation.
Control: Use HATU or T3P (Propylphosphonic anhydride) . These provide rapid kinetics for hindered amines without requiring the heat that introduces radical risks.
Troubleshooting Guide (FAQ Format)
Q1: My final product has 85% ee, but the CoA of the starting amine stated 98% ee. Did I racemize it?
Diagnosis: Unlikely. You likely experienced Kinetic Resolution or Salt Break Fractionation .
Investigation: Did you run the coupling to 100% conversion?
Scenario: If the (R)-amine reacts faster than the (S)-impurity (or vice versa) and you stopped the reaction at 90% conversion, the product ee% will differ from the starting material ee%.
Fix:
Force the reaction to completion using HATU/DIEA in DMF.
Re-analyze the starting amine using the derivatization protocol in Section 5.
Q2: Can I use EDC/HOBt for this coupling?
Recommendation: Not recommended.
Reasoning: EDC/HOBt activation is often too slow for hindered secondary amines like 2-methylpyrrolidine. Extended reaction times increase the window for side reactions (oxidation/radical abstraction).
Better Alternative:T3P (50% in EtOAc) with Pyridine or NMM. T3P is excellent for hindered amines and has a very low epimerization profile.
Q3: I see a "shoulder" peak on my HPLC. Is this the enantiomer?
Diagnosis: Check your Rotamers.
Technical Note: Amides of 2-methylpyrrolidine exhibit strong cis/trans amide rotamers due to the steric bulk of the methyl group. These can appear as split peaks on achiral HPLC/NMR.
Verification: Run High-Temperature NMR (e.g., at 60°C). If the peaks coalesce, they are rotamers, not enantiomers. If they remain distinct, they are likely chiral impurities.
Decision Logic & Workflow (Visualization)
The following flowchart illustrates the decision process for diagnosing optical purity loss.
Caption: Diagnostic workflow for isolating the source of optical impurity in 2-methylpyrrolidine amides.
Validated Experimental Protocols
Protocol A: High-Fidelity Coupling (T3P Method)
Use this method to minimize reaction time and radical exposure.
Reagents:
Boc-Gly-OH (1.1 equiv)
(R)-2-Methylpyrrolidine (1.0 equiv, free base)
T3P (Propylphosphonic anhydride), 50% in EtOAc (1.5 equiv)
N-Methylmorpholine (NMM) (2.5 equiv)
Solvent: 2-MeTHF or EtOAc (Anhydrous)
Procedure:
Charge Boc-Gly-OH and NMM to the reactor with 2-MeTHF (10 V). Cool to 0°C.[1]
Add 2-Methylpyrrolidine slowly.
Add T3P solution dropwise over 30 minutes, maintaining T < 5°C.
Warm to 20-25°C and stir for 2 hours.
Monitor: Check HPLC for disappearance of amine.
Workup: Wash with water, 0.5M HCl (rapid wash to remove unreacted amine), and NaHCO3.
Deprotection: Treat with HCl/Dioxane or TFA/DCM as standard.
Protocol B: Chiral Analysis of Starting Material
Do not inject free secondary amines directly onto chiral columns if possible; derivatization improves resolution.
Derivatization: React a small aliquot of 2-methylpyrrolidine with benzyl isocyanate or Mosher's Acid Chloride in DCM.
Analysis: Inject the resulting urea or amide onto a Chiralpak AD-H or OD-H column.
Mobile Phase: Hexane/IPA (90:10).
Detection: UV at 254 nm (The benzyl/Mosher group provides the chromophore lacking in the bare amine).
References
Method for the Racemization of 2-Methylpyrrolidine.
Describes the radical-mediated mechanism of inversion, confirming the risk of radical contaminants.
Source: Organic Process Research & Development (2014).
Peptide Coupling Reagents, Names, Acronyms and References.
Authoritative review on coupling hindered amines and preventing side reactions.
*Source: Albericio, F. et al. (2018).
Synthesis of Enantiopure 2-Substituted Pyrrolidines.
Details the difficulty in resolution and synthesis of the starting material.
*Source: Beak, P. et al. J. Am. Chem. Soc.
T3P (Propylphosphonic Anhydride) in Organic Synthesis.
Validation of T3P for low-epimerization coupling.
*Source: E. I. du Pont de Nemours and Company Data.
Improving yield of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone in amide coupling reactions
Case ID: #AMIDE-2MP-GLY Subject: Optimization of Amide Coupling for Sterically Hindered Secondary Amines Status: Resolved / Guide Available[1] Diagnostic Logic & Decision Matrix Before modifying your protocol, use this d...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #AMIDE-2MP-GLY
Subject: Optimization of Amide Coupling for Sterically Hindered Secondary Amines
Status: Resolved / Guide Available[1]
Diagnostic Logic & Decision Matrix
Before modifying your protocol, use this diagnostic flow to identify the specific bottleneck in your synthesis. The 2-methyl group on the pyrrolidine ring creates significant steric occlusion, rendering standard protocols (like EDC/HOBt) ineffective.
Caption: Diagnostic logic for identifying yield loss in hindered amide couplings.
Technical Analysis: The Steric Barrier
The Core Problem:
The target molecule involves coupling Glycine (via an activated ester) to 2-methylpyrrolidine .
While secondary amines are generally good nucleophiles, the methyl group at the C2 position of the pyrrolidine ring imposes severe steric hindrance .
Nucleophilic Trajectory: The methyl group blocks the optimal angle of attack (Bürgi-Dunitz trajectory) for the nitrogen lone pair to approach the carbonyl carbon of the activated amino acid.
Reagent Failure: Standard carbodiimide reagents (EDC, DCC) generate an O-acylisourea intermediate that is moderately reactive.[1] With a hindered amine, the rate of nucleophilic attack is slower than the rate of hydrolysis or
-acylurea rearrangement, leading to low conversion (<10%).
Solubility Trap: The final product (after deprotection) is a low-molecular-weight amine (MW ~142 g/mol ) with high polarity.[1] It behaves like a "greasy" amino acid. Standard aqueous workups (extraction with DCM/Water) often result in the product partitioning into the water layer, leading to "zero yield" despite a successful reaction.
The Solution Strategy:
Activation: Use T3P (Propylphosphonic anhydride) or HATU .[1] T3P is preferred for scale-up as it drives the reaction to completion through high activation energy without the explosion risks of benzotriazoles.
Isolation: Avoid aqueous extraction of the free amine. Isolate the intermediate (Boc-protected) via extraction, then deprotect and isolate the final product as a hydrochloride salt via precipitation.
Optimized Protocol
Target: 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone HCl salt
Scale: 1.0 mmol basis[1]
Dissolve Boc-Gly-OH (193 mg, 1.1 mmol) and 2-Methylpyrrolidine (85 mg, 1.0 mmol) in dry EtOAc (5 mL).
Cool the mixture to 0°C .
Add Pyridine (240 µL, 3.0 mmol). Note: Pyridine suppresses epimerization and acts as an efficient base for T3P.[2]
Add T3P solution (1.5 equiv) dropwise over 5 minutes.
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
Checkpoint: Monitor by TLC/LCMS. If incomplete, heat to 40°C. T3P is thermally stable.
Workup (Crucial):
Dilute with EtOAc.
Wash with Water (x2), 1M HCl (x2, to remove pyridine/excess amine), and Sat. NaHCO₃ (x2, to remove excess acid).
Why this works: T3P byproducts are water-soluble. The Boc-protected amide is lipophilic and stays in EtOAc.
Dry (MgSO₄) and concentrate. Yield Expectation: >85% (Oil/Solid).
Phase 2: Deprotection & Isolation
Reagents: 4M HCl in Dioxane.
Step-by-Step:
Dissolve the crude Boc-intermediate in a minimum amount of dry 1,4-Dioxane or EtOAc .[1]
Add 4M HCl in Dioxane (5-10 equiv) at 0°C.
Stir at RT for 2–4 hours.
Isolation:
The product (HCl salt) should precipitate.
Add Diethyl Ether or Hexane to force complete precipitation.
Filter the solid under nitrogen (hygroscopic).
Wash with ether.
Final Product: 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone hydrochloride.
Troubleshooting FAQs
Q1: I used HATU and saw good conversion on LCMS, but my yield was 10% after column chromatography. Where is my product?A: You likely lost it on the silica or during the workup.
Silica Trapping: Free primary amines often streak or bind irreversibly to acidic silica gel.[1] Fix: Use 1% Triethylamine or 1-5% Ammonia (7N in MeOH) in your DCM/MeOH eluent to deactivate the silica.[1]
Water Solubility: If you did an aqueous wash on the deprotected free base, it is in the water layer. Fix: Isolate as the HCl salt (as described above) or use n-Butanol for extraction if you must extract the free base.
Q2: Can I use EDC/HOBt if I heat the reaction?A: It is not recommended. Heating EDC reactions often promotes the rearrangement of the O-acylisourea to the unreactive N-acylurea byproduct (a stable urea impurity), effectively killing the reaction. T3P or HATU are far superior for hindered substrates because they react faster than the rearrangement side-reaction.
Q3: My 2-methylpyrrolidine is chiral (e.g., R-isomer). Will this coupling racemize it?A: The pyrrolidine center is generally stable. However, if you were coupling a chiral amino acid (e.g., Boc-Ala-OH) instead of Glycine, racemization at the amino acid alpha-carbon would be a major risk due to the slow coupling rate.
Mitigation: T3P/Pyridine is documented to have the lowest epimerization rates among coupling reagents, making it the safest choice for chiral centers [1].
Q4: The reaction is stuck at 60% conversion even with T3P.A: The steric bulk is significant.
Increase T3P to 2.5 equiv .
Increase concentration (run at 0.5 M or 1.0 M).
Switch solvent to DMF (increases reaction rate for polar transition states) and heat to 50°C.
Comparative Data: Coupling Reagents for Hindered Amines
Comparison based on coupling 2-methylpyrrolidine with Boc-Gly-OH (1 mmol scale).
Reagent
Conditions
Conversion (LCMS)
Isolated Yield
Notes
EDC / HOBt
DCM, RT, 16h
35%
<10%
High N-acylurea byproduct; difficult purification.[1]
HATU / DIPEA
DMF, RT, 2h
>95%
82%
Excellent conversion; removal of tetramethylurea byproduct can be tricky without aqueous wash.
T3P / Pyridine
EtOAc, RT, 12h
>98%
91%
Recommended. Cleanest profile; byproducts washed away with water.
Acid Chloride
DCM, 0°C
>95%
75%
Requires generating acid chloride first (moisture sensitive).
References
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.
Removing unreacted 2-methylpyrrolidine from crude reaction mixtures
Introduction This guide addresses the specific challenge of removing unreacted 2-methylpyrrolidine (CAS: 765-38-8) from crude reaction mixtures. Crucial Distinction: Do not confuse this molecule with N-methylpyrrolidone...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This guide addresses the specific challenge of removing unreacted 2-methylpyrrolidine (CAS: 765-38-8) from crude reaction mixtures.
Crucial Distinction: Do not confuse this molecule with N-methylpyrrolidone (NMP).
2-Methylpyrrolidine is a secondary amine (
), often used as a chiral auxiliary or nucleophile. It is basic and moderately volatile.
NMP is a dipolar aprotic solvent, which requires different removal strategies (water washes/lyophilization).
Physicochemical Profile
Understanding the molecule's properties is the first step to removal.
Property
Value
Implication for Workup
Boiling Point
97–99 °C
Volatile enough for vacuum removal, but "sticky" due to H-bonding.
pKa (Conjugate Acid)
~10.4
Highly basic. Will be fully protonated at pH < 8.0.
Solubility
Water-miscible
Excellent candidate for aqueous acid extraction.
Functional Group
Secondary Amine
Reacts with electrophilic scavengers (isocyanates, anhydrides).
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the safest and most efficient removal method for your specific reaction matrix.
Figure 1: Strategic decision tree for amine removal.
Troubleshooting & Protocols
Method A: Acid/Base Extraction (The Standard)
Best for: Neutral or acidic target products stable to mild aqueous acid.
The Logic:
Since 2-methylpyrrolidine has a pKa of ~10.4, washing the organic layer with an acidic aqueous solution converts the amine into its hydrochloride salt. This salt is highly water-soluble and insoluble in organic solvents (DCM, EtOAc, Ether).
Protocol:
Dilute the crude reaction mixture with a non-miscible organic solvent (e.g., Ethyl Acetate or DCM).
The Wash: Wash the organic layer 3 times with 1M HCl (or 10% Citric Acid if functional groups are sensitive).
Target pH: Ensure the aqueous phase pH is < 3.
Verification: The 2-methylpyrrolidine is now in the aqueous layer as the hydrochloride salt.
Dry the organic layer over
, filter, and concentrate.
FAQ: Why did this fail?
Issue: "My product disappeared."
Cause: Your product might be basic (e.g., a pyridine or aniline derivative) and protonated along with the impurity.
Fix: Switch to Method B (Scavenging).
Method B: Solid-Supported Scavenging
Best for: High-throughput synthesis, basic products, or acid-sensitive compounds.
The Logic:
Use a polymer-supported electrophile (like an isocyanate) to covalently bind the unreacted secondary amine. The impurity becomes attached to the solid bead, which is then removed by simple filtration.
Recommended Resin: Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde.
Protocol:
Dissolve crude mixture in DCM or THF.
Add PS-Isocyanate resin (2–3 equivalents relative to the estimated unreacted amine).
Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.
Test: Spot a TLC plate. Stain with Ninhydrin. If the amine spot (usually low Rf) is gone, scavenging is complete.
Filter the mixture through a fritted funnel or Celite pad.
Rinse the resin with solvent to recover any entrained product.
FAQ: Troubleshooting Scavenging
Question: "The reaction is too slow."
Answer: Add a catalytic amount of DIPEA (Hünig's base) if using an acid chloride resin, or heat to 40°C if using PS-Isocyanate. However, 2-methylpyrrolidine is sterically unhindered enough that RT is usually sufficient [1].
Method C: Azeotropic Distillation
Best for: Large scale reactions where chromatography is too expensive, or if the product is non-volatile.
The Logic:
While 2-methylpyrrolidine boils at ~97°C, it can "tail" during evaporation due to hydrogen bonding. forming a binary azeotrope with water or alcohols helps carry it over.
Protocol:
Add Toluene or Ethanol to the crude oil.
Concentrate on a rotary evaporator.
Repeat 2–3 times.
Advanced Trick: If the product is stable, add 1.1 equivalents of HCl in Dioxane. This converts the volatile amine into a solid hydrochloride salt. You can then precipitate the salt by adding ether and filtering it off, leaving the product in the filtrate (if the product is soluble in ether).
Method D: Derivatization (Chemical Modification)
Best for: When the impurity and product co-elute on silica gel.
The Logic:
2-Methylpyrrolidine is a polar, basic amine. By reacting it with an anhydride, you convert it into a neutral amide . This drastically changes its Rf value (polarity) and removes the "tailing" effect on silica.
Protocol:
Add 2–5 equivalents of Acetic Anhydride or Benzoyl Chloride to the crude mixture.
Add a base (TEA or Pyridine) if using Benzoyl Chloride.
Stir for 30 minutes.
The impurity is now N-acetyl-2-methylpyrrolidine (an amide).
Perform a standard aqueous workup or column chromatography. The amide will elute much earlier (higher Rf) than the free amine and will not streak.
Chromatography Guidelines
If you must purify via flash column chromatography:
The Problem: Secondary amines interact strongly with the acidic silanol groups on silica gel, causing broad peaks (tailing).
The Fix: Pre-treat your silica or mobile phase.
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM/MeOH/NH4OH 90:9:1).
Effect: The modifier saturates the silica's active sites, allowing the 2-methylpyrrolidine (and your amine product) to elute as sharp bands.
Technical Support Center: Chiral Separation of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone Enantiomers by HPLC
Welcome to the dedicated technical support guide for the chiral separation of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone enantiomers. This resource is designed for researchers and drug development professionals to provi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the chiral separation of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone enantiomers. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our approach is grounded in established chromatographic principles to empower you to overcome common challenges in your HPLC analysis.
Part 1: Foundational Principles & Initial Method Development
The successful separation of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone enantiomers hinges on selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase. These enantiomers, being small and relatively polar molecules containing a secondary amine, present a unique set of challenges.
A polysaccharide-based CSP is often the first choice for this type of compound. Coated or immobilized amylose or cellulose derivatives, such as those functionalized with tris(3,5-dimethylphenylcarbamate), provide a robust starting point for method development. The primary interaction mechanisms at play are hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for achieving chiral recognition.
A typical starting point for method development would involve a normal-phase or polar organic mode of separation, as these often provide better selectivity for amine-containing compounds on polysaccharide-based CSPs.
Recommended Starting Conditions
Parameter
Recommendation
Rationale
Chiral Stationary Phase
Immobilized Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)
Provides a good balance of interaction sites for hydrogen bonding and steric repulsion, which are key for this analyte.
Mobile Phase
Hexane/Isopropanol (IPA) or Heptane/Ethanol
A non-polar primary solvent with a polar alcohol modifier allows for fine-tuning of retention and enantioselectivity.
Mobile Phase Additive
0.1% Diethylamine (DEA) or Ethylenediamine (EDA)
As a basic amine, this additive is crucial for reducing peak tailing by competing with the analyte for active sites on the silica surface.
Flow Rate
0.5 - 1.0 mL/min
A standard flow rate for analytical scale columns (e.g., 4.6 mm I.D.).
Column Temperature
25°C
A controlled, ambient temperature is a good starting point. Temperature can be a powerful tool for optimizing selectivity.
Detection
UV at 220 nm or 254 nm
The ketone chromophore should provide adequate UV absorbance at these wavelengths.
Part 2: Troubleshooting Guide - A Problem-Oriented Approach
This section is designed to address specific issues you may encounter during your experiments.
Diagram: Troubleshooting Workflow
Caption: A troubleshooting decision tree for common HPLC issues.
Q1: I am not seeing any peaks, or the peaks are extremely broad and barely detectable. What should I do?
A1: This issue typically points to three potential causes: system malfunction, excessive analyte retention, or a sample problem.
System Check: First, ensure the HPLC system is functioning correctly. Perform a system blank run (injecting mobile phase) to confirm the baseline is stable and the detector is working. Check for leaks and ensure the pump is delivering the mobile phase at the set pressure.
Excessive Retention: Your analyte may be too strongly retained on the column. The 2-amino group can interact very strongly with the CSP.
Troubleshooting Protocol:
Increase Modifier Concentration: Prepare a new mobile phase with a higher percentage of the alcohol modifier (e.g., increase from 10% IPA to 20% IPA). This will increase the mobile phase's polarity and reduce the analyte's retention time.
Change Modifier: If increasing the concentration isn't sufficient, consider switching to a more polar alcohol, such as ethanol.
Sample Integrity: Verify that your sample is at the correct concentration and has been prepared in a solvent compatible with the mobile phase. Ideally, dissolve your sample in the mobile phase itself.
Q2: I see two peaks, but they are not well separated (Resolution, Rs < 1.5). How can I improve the resolution?
A2: Poor resolution is a common challenge in chiral separations. Resolution is a function of selectivity (α), efficiency (N), and retention factor (k). You can systematically address each of these factors.
Increase Selectivity (α): This is often the most effective way to improve resolution.
Decrease Modifier Concentration: Reducing the percentage of the alcohol modifier (e.g., from 20% IPA to 15% or 10%) will increase the retention time and often enhance the differential interaction of the enantiomers with the CSP, thereby increasing selectivity.
Change the Alcohol Modifier: Different alcohols can alter the hydrogen bonding interactions. Switching from isopropanol to ethanol or n-propanol can significantly impact selectivity.
Lower the Column Temperature: Operating at a lower temperature (e.g., 15°C or 20°C) can sometimes improve enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
Increase Efficiency (N):
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) allows more time for mass transfer, leading to sharper peaks and better resolution.
Check for Extra-Column Volume: Ensure you are using tubing with a small internal diameter and that all connections are secure to minimize peak broadening.
Optimize Retention Factor (k):
Aim for a retention factor (k) between 2 and 10 for the first eluting enantiomer. If your peaks are eluting too quickly (k < 2), reducing the modifier concentration will increase k and provide more opportunity for separation.
Diagram: Optimizing Resolution
Caption: Key parameters for improving HPLC resolution.
Q3: My peaks are showing significant tailing (Asymmetry factor > 1.5). What is the cause and how can I fix it?
A3: Peak tailing for basic compounds like 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone is almost always due to secondary interactions with acidic silanol groups on the silica support of the CSP. The basic amine on your analyte interacts strongly with these sites, leading to a "tail" on the peak.
The Role of the Basic Additive: A basic additive, like Diethylamine (DEA), is essential. It acts as a competitive agent, binding to the active silanol sites and preventing your analyte from interacting with them.
Troubleshooting Protocol:
Increase Additive Concentration: If you are already using 0.1% DEA, try increasing it to 0.15% or 0.2%. This provides more of the competing base to saturate the active sites.
Use a Stronger or Different Additive: If increasing the concentration of DEA is not effective, consider using a different basic additive. Ethylenediamine (EDA) or triethylamine (TEA) can sometimes be more effective, although they may also alter the selectivity of the separation.
Column Health: An older column may have more exposed silanol groups, leading to increased tailing. If the problem persists with optimized mobile phase, it may be time to replace the column.
Part 3: Frequently Asked Questions (FAQs)
Q: Why is a basic additive like DEA necessary for this separation?A: The chiral stationary phase is bonded to a silica gel support. This silica surface contains residual acidic silanol groups (Si-OH). The basic amine group on your analyte can interact strongly and non-specifically with these silanols through ionic interactions. This causes peak tailing and can even lead to irreversible adsorption. A basic additive in the mobile phase, like DEA, acts as a "silanol-masking" agent. It competes with your analyte for these acidic sites, ensuring that the separation is governed primarily by the desired chiral interactions with the CSP.
Q: Can I use reversed-phase chromatography for this separation?A: While possible, it is often more challenging for this type of compound. Polysaccharide-based CSPs tend to provide better enantioselectivity in normal-phase, polar organic, or SFC modes. If you must use reversed-phase, you would need a CSP designed for aqueous conditions, and you would likely need to carefully control the pH of the mobile phase with a buffer to manage the ionization state of the amine.
Q: How long should I equilibrate the column before starting my analysis?A: Column equilibration is critical for reproducible results. When switching between different mobile phase compositions, a minimum of 20-30 column volumes is recommended. For a standard 150 x 4.6 mm column (volume of ~2.5 mL), this would mean flushing with 50-75 mL of the new mobile phase. If you are seeing drifting retention times, insufficient equilibration is a likely cause.
Q: My resolution is decreasing over time. What could be the issue?A: A gradual decrease in resolution often points to column contamination or degradation. Ensure your samples are filtered and that the mobile phase is of high purity. Consider using a guard column to protect the analytical column from contaminants. If the performance continues to decline, it may be necessary to wash the column according to the manufacturer's instructions or replace it.
A Practical Guide to HPLC and LC-MS Method Development . (2019). ScitePress. [Link]
The role of mobile phase additives in the resolution of basic compounds by chiral liquid chromatography . (2004). Journal of Chromatography A. [Link]
Troubleshooting
Minimizing diketopiperazine formation when using amino-pyrrolidine intermediates
Topic: Minimizing Diketopiperazine (DKP) Formation with Amino-Pyrrolidine Intermediates Target Audience: Researchers, Application Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Diketopiperazine (DKP) Formation with Amino-Pyrrolidine Intermediates
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on sequence-dependent side reactions that bottleneck peptide drug development. One of the most notorious yield-killers during Solid-Phase Peptide Synthesis (SPPS) is the formation of diketopiperazines (DKPs) when utilizing amino-pyrrolidine intermediates (such as proline and its derivatives).
This guide provides a mechanistic breakdown, a diagnostic troubleshooting matrix, and self-validating experimental protocols to eliminate this side reaction from your workflows.
Section 1: Core FAQs – Understanding the Causality
Q1: Why do amino-pyrrolidine derivatives drastically increase the rate of DKP formation?A1: Amino-pyrrolidines possess a secondary amine constrained within a five-membered ring. This structural rigidity heavily favors the cis-amide bond conformation. In a dipeptide-resin intermediate, this cis conformation brings the deprotected N-terminal amine into critical spatial proximity with the C-terminal ester or amide carbonyl[1]. This proximity drastically lowers the activation energy for an intramolecular nucleophilic attack, leading to the cleavage of the dipeptide from the resin as a thermodynamically stable six-membered DKP ring[2].
Q2: At what specific stage of SPPS does this side reaction peak?A2: DKP formation is most aggressive at the dipeptide stage, specifically when the amino-pyrrolidine is at the C-terminus (attached to the resin) or the penultimate position (second residue)[1]. The reaction is highly catalyzed by the basic conditions used during Fmoc deprotection (e.g., piperidine) and during the post-coupling aging period before the third amino acid is successfully coupled[3].
Q3: How does the choice of solid support influence DKP rates?A3: The steric environment of the resin linker is your primary defense mechanism. Standard unhindered linkers offer no steric barrier to the intramolecular attack. Conversely, highly bulky resins like 2-chlorotrityl chloride (2-CTC) resin introduce significant steric hindrance around the ester linkage, physically blocking the N-terminal amine from accessing the carbonyl carbon, thereby suppressing cyclization[4][5].
Section 2: Diagnostic Troubleshooting Guide
Issue: Significant loss of peptide mass or detection of a truncated sequence immediately following the coupling of the third amino acid.
Root Cause: The free amine of the dipeptide-resin cyclized and cleaved itself from the solid support before the third amino acid could be coupled[2].
Corrective Actions:
Bypass the Intermediate: Instead of sequential coupling, couple the second and third amino acids together as a pre-synthesized Fmoc-dipeptide building block. This completely avoids the vulnerable deprotected dipeptide-resin stage[1][5].
Accelerate the Third Coupling: If sequential coupling is mandatory, pre-activate the third amino acid (using highly efficient reagents like HATU/DIPEA) before adding it to the deprotected dipeptide-resin[1]. Minimize the time the dipeptide amine remains free.
Modify the Deprotection Cocktail: Standard 20% piperidine is highly basic and acts as a potent catalyst for DKP formation. Switching to a milder base cocktail, such as 2% DBU and 5% piperazine in NMP, drastically reduces DKP formation while maintaining efficient Fmoc removal[2].
Kinetic competition between DKP cyclization and peptide elongation.
Section 3: Quantitative Data & Reagent Selection
To demonstrate the impact of deprotection conditions on DKP formation, consider the following data evaluating the Fmoc-His(Trt)-Pro-OH dipeptide on a CTC resin. Selecting the right cocktail is critical for maintaining high yields.
Deprotection Cocktail
Solvent
DKP Formation (%)
Efficacy for Fmoc Removal
20% Piperidine
DMF
13.8%
High
5% Piperidine
DMF
12.2%
Moderate (Risk of incomplete deprotection)
20% Piperidine
Toluene
11.7%
High
5% Piperazine + 2% DBU
NMP
< 4.0%
High
Data synthesized from optimized Fmoc-removal studies on Fmoc-His(Trt)-Pro-CTC resin[2].
Section 4: Self-Validating Experimental Protocols
Protocol: Optimized Fmoc-Removal and Rapid Coupling for Proline-Containing Sequences
Objective: To safely deprotect a dipeptide-resin containing an amino-pyrrolidine and couple the third residue without significant DKP-induced cleavage.
Validation Checkpoint: A successful run will yield a negative Kaiser/Chloranil test post-coupling, with >90% mass retention on the resin.
Step-by-Step Methodology:
Resin Preparation: Utilize 2-CTC resin loaded with the first amino acid (e.g., Fmoc-Pro-2-CTC)[5]. Ensure the loading is relatively low (0.3 - 0.5 mmol/g) to minimize intermolecular interactions, though DKP is primarily an intramolecular phenomenon.
Fmoc Deprotection (Modified):
Wash the Fmoc-dipeptidyl-resin with NMP (3 x 1 min).
Treat the resin with a freshly prepared solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP for 3 minutes[2].
Drain and repeat the treatment for an additional 5 minutes.
Scientific Rationale: Piperazine is a weaker base than piperidine, and the combination with DBU provides rapid Fmoc removal without sustaining the highly alkaline environment that heavily catalyzes DKP cyclization[2].
Rapid Washing: Wash the resin rapidly with NMP (5 x 1 min) and immediately proceed to coupling. Do not leave the resin in a deprotected state[3].
Pre-Activated Coupling (In Situ Neutralization approach):
In a separate vial, dissolve 3.0 equivalents of the third Fmoc-amino acid and 2.95 equivalents of HATU in a minimal volume of DMF.
Add 6.0 equivalents of DIPEA to the vial and agitate for exactly 1 minute to form the active OBt ester.
Add the pre-activated mixture directly to the drained resin[1].
Allow coupling to proceed for 30–45 minutes.
Validation: Perform a Chloranil test (if the N-terminus is a secondary amine) or Kaiser test (if primary). A negative result visually confirms successful coupling, proving the elongation pathway successfully outcompeted the DKP pathway.
Decision matrix for resolving DKP formation in amino-pyrrolidine SPPS.
References
Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis
Source: ACS Omega
URL: [Link]
Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide
Source: PMC (National Institutes of Health)
URL: [Link]
This guide provides a high-resolution analysis of the 1H NMR spectral characteristics of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone . Unlike simple aliphatic amides, this molecule exhibits complex spectral behavior due to the steric hindrance of the 2-methyl group and the restricted rotation of the amide bond , leading to observable rotamers (cis/trans isomerism) at room temperature.
Primary Application:
This scaffold is frequently used in Fragment-Based Drug Discovery (FBDD) as a chiral auxiliary or a proline mimetic to induce
-turn conformations in peptidomimetics. Accurate NMR characterization is critical to verify enantiomeric purity and assess conformational stability.
Structural Dynamics & Rotamerism (The "Why")
Before analyzing the peaks, one must understand the dynamic behavior of the molecule in solution. The partial double-bond character of the amide
bond creates a rotational barrier.
The Methyl Effect: The methyl group at the 2-position of the pyrrolidine ring introduces significant steric bulk. This destabilizes the transition state between cis and trans rotamers, often slowing the exchange rate on the NMR time scale.
Diastereotopicity: The chiral center at C2 renders the two protons of the glycine methylene group (
) diastereotopic. Instead of a simple singlet, these often appear as an AB quartet or a broadened signal, depending on the solvent and temperature.
Visualization: Rotameric Equilibrium
The following diagram illustrates the equilibrium between the trans (major) and cis (minor) rotamers, which results in "shadow" peaks in the NMR spectrum.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data, specifically for the observation of exchangeable amine protons, the following protocol is recommended.
Methodological Workflow
Critical Note on Solvent Selection:
DMSO-d6: Preferred. It stabilizes the exchangeable
protons via hydrogen bonding, resulting in sharp, integrateable signals. It also separates the rotamer signals more distinctly.
CDCl3: Less ideal. The amine protons often broaden or disappear due to rapid exchange. Rotamer coalescence may occur, leading to confusing, broad baselines.
Spectral Analysis & Assignment
The following data represents the expected chemical shifts in DMSO-d6 at 298 K .
Region 1: The Amide/Amine Region (High Frequency)
7.5 – 8.2 ppm (Broad, 2H): Primary amine ().
Observation: In dry DMSO, this may split into two broad humps due to restricted rotation or hydrogen bonding. In the presence of trace water (or in
), this collapses to a single broad lump or disappears.
Region 2: The Alpha-Carbon Region (Mid Frequency)
3.8 – 4.2 ppm (Multiplet, 1H): Methine proton at the chiral center ( of pyrrolidine).
Diagnostic: This peak shifts significantly between rotamers. You will likely see a major multiplet (trans) and a smaller multiplet (cis).[2]
Validation: This is the most distinct handle. You will see a large doublet (major rotamer) and a smaller doublet (minor rotamer) slightly upfield or downfield.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the target molecule against its non-methylated analog and its protected precursor to aid in synthesis monitoring and structural verification.
Table 1: Comparative Chemical Shift Data (DMSO-d6)
Feature
Target Molecule (2-Me-Pyrrolidine)
Alternative A (Unsubstituted Pyrrolidine)
Alternative B (N-Boc Protected Precursor)
Methyl Signal
Doublet ~1.2 ppm (Distinctive)
Absent
Doublet ~1.1 ppm
Glycine
AB Quartet / Complex (Diastereotopic)
Singlet (Enantiotopic, free rotation)
Doublet (coupled to NH)
Amide Rotamers
Distinct (High Barrier)
Averaged / Fast Exchange
Distinct (Boc rotamers also present)
Amine ()
Broad Singlet/Humps ~7.8 ppm
Broad Singlet ~7.5 ppm
Triplet / Doublet (Carbamate NH)
Key Insights for Researchers:
Chiral Verification: If you do not see the splitting of the Glycine
(AB system) or the dual methyl signals, suspect racemization or rapid rotation due to elevated temperature.
Monitoring Deprotection: When converting Alternative B (Boc-protected) to the Target, the disappearance of the intense Boc singlet (~1.4 ppm) and the shift of the glycine protons from a doublet (coupled to NH) to an AB system is the primary confirmation of reaction completion.
Troubleshooting & Anomalies
Issue: "I see too many peaks."
Cause: This is likely Rotamerism , not impurity.
Test: Run a Variable Temperature (VT) NMR. Heat the sample to 350 K. If the peak sets coalesce into single, sharp peaks, they are rotamers. If they remain distinct, they are impurities.
Issue: "The Amine signal is missing."
Cause: Deuterium exchange with solvent water or use of
.
Fix: Use fresh ampoules of DMSO-d6 or
.
References
Abraham, R. J., et al. (2006).[3] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
LaPlante, S. R., et al. (2018). "NMR Strategies to Reveal the Structural Dynamics of Small Molecules in Drug Discovery." Journal of Medicinal Chemistry. (General principles of rotamer analysis).
Gomes, P., et al. (2012). "Conformational Preferences of Proline Analogues." Royal Society of Chemistry.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol standards).
Mass spectrometry fragmentation pattern of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone
Executive Summary This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone (MW 142.20 g/mol ), a glycine-derived amide contain...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone (MW 142.20 g/mol ), a glycine-derived amide containing a 2-methylpyrrolidine ring.
Often encountered as a pharmaceutical intermediate or a structural analog in designer drug screening (e.g., synthetic cathinones), accurate identification of this compound requires distinguishing it from isobaric isomers (e.g., piperidine derivatives) and homologous analogs. This guide compares its performance and fragmentation characteristics against key alternatives, utilizing Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) principles.[1]
Key Findings:
Dominant Ion: The protonated molecule
.
Base Peak (MS/MS): The characteristic 2-methylpyrrolidinium ion at m/z 86 , formed via amide bond cleavage.
Differentiation: Distinguishable from the piperidine isomer (MW 142) via secondary fragmentation of the m/z 86 ion (methyl radical loss vs. ring contraction).
Chemical Identity & Properties
Property
Detail
IUPAC Name
2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone
Common Name
Glycyl-2-methylpyrrolidine
Formula
Exact Mass
142.1106 Da
Structure
Glycine moiety amide-linked to 2-methylpyrrolidine
Key Functional Groups
Primary amine (N-terminus), Tertiary amide, Pyrrolidine ring
Experimental Methodology (Recommended)
To replicate the fragmentation patterns described, the following experimental conditions are recommended for high-fidelity spectral acquisition.
Sample Preparation[3][4]
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.[2]
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the amide cleavage (low energy) and ring fragmentation (high energy).
Scan Range: m/z 40–200.
Fragmentation Analysis & Pathways
The fragmentation of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone is driven by protonation at the most basic sites: the N-terminal primary amine and the amide oxygen.
Primary Fragmentation Pathway (Amide Cleavage)
Upon Collision-Induced Dissociation (CID), the most facile pathway is the cleavage of the amide bond (y-type ion formation).
Precursor:
Mechanism: Proton transfer to the amide nitrogen followed by inductive cleavage.
Product:m/z 86 (2-methylpyrrolidinium ion). This is typically the Base Peak (100% relative abundance).
Neutral Loss: Glycine ketene or Glycine amide (
, 57 Da).
Secondary Fragmentation (Ring Disassembly)
Fragmentation of the m/z 86 daughter ion provides structural diagnostic utility.
Loss of Methyl (
): Cleavage of the methyl group from the pyrrolidine ring yields m/z 71 . This is a key differentiator from piperidine (see Section 5).[3]
Ring Opening/Ethylene Loss: Loss of
(28 Da) from the pyrrolidine ring typically yields m/z 58 .
Minor Pathways
Ammonia Loss: Loss of
(17 Da) from the primary amine of the precursor yields m/z 126 . This is common in primary amines but usually less intense than the amide cleavage.
Glycyl Ion: Formation of the acylium ion
at m/z 58 (b-ion). Note: This is isobaric with the ring fragment from m/z 86, but high-resolution MS can distinguish them ( vs ).
Visualization of Pathways
Caption: ESI-MS/MS fragmentation tree for 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone showing the dominant amide cleavage pathway.
Comparative Performance Guide
This section compares the target molecule against its closest structural analogs to aid in specific identification.
Comparison Table: Target vs. Alternatives
Feature
Target Molecule
Alternative A: Des-methyl
Alternative B: Piperidine Isomer
Compound
2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone
2-Amino-1-(pyrrolidin-1-yl)ethanone
2-Amino-1-(piperidin-1-yl)ethanone
Formula
Precursor (M+H)
m/z 143
m/z 129
m/z 143
Base Peak (MS2)
m/z 86 (2-Me-Pyr)
m/z 72 (Pyrrolidine)
m/z 86 (Piperidine)
Diagnostic MS3
m/z 86 71 (-)
m/z 72 44 (-)
m/z 86 44 / 58 (- / -)
Resolution Strategy
Direct Mass
Direct Mass
MS/MS Fragmentation Pattern
Differentiation Strategy (Target vs. Piperidine Isomer)
The most critical analytical challenge is distinguishing the target (2-methylpyrrolidine core) from the piperidine isomer (6-membered ring), as they share the same precursor mass (143) and primary fragment (86).
Methyl Loss: The 2-methylpyrrolidine ion (m/z 86) has an exocyclic methyl group that is relatively labile. High-energy collision often yields m/z 71 (Loss of 15 Da).
Ring Contraction: The piperidine ion (m/z 86) is a stable 6-membered ring. It preferentially fragments via Retro-Diels-Alder mechanisms, losing
(28 Da) to form m/z 58 or (42 Da) to form m/z 44 . It rarely shows a strong M-15 (m/z 71) peak compared to the methylated pyrrolidine.
References
General Amide Fragmentation
Title: Fragmentation p
Source: ResearchG
Context: Establishes the universality of the N-CO bond cleavage (y-ion form
Pyrrolidine Ring Fragmentation
Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds.
Source: Journal of the American Society for Mass Spectrometry (2026).
Context: Details the stability and characteristic losses (neutral loss of pyrrolidine) in ESI-MS.
Differentiation of Cyclic Amines
Title: Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP).[4]
Source: PubMed / Drug Testing and Analysis.
Context: Provides comparative methodologies for distinguishing isobaric cyclic amine isomers using MS fragment
A Comparative Guide to the Acylation Reactivity of 2-Methylpyrrolidine and Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis of novel chemical entities, particularly within drug development, the selection of building blocks is paramount. Pyrrolid...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of novel chemical entities, particularly within drug development, the selection of building blocks is paramount. Pyrrolidine and its derivatives are foundational scaffolds in a multitude of pharmaceuticals. This guide provides a detailed comparative analysis of the reactivity of pyrrolidine versus 2-methylpyrrolidine in a fundamental amide-forming reaction: N-acetylation. Through a combination of theoretical principles and experimental data, we demonstrate that while both are effective nucleophiles, the steric hindrance introduced by the C2-methyl group in 2-methylpyrrolidine significantly retards its rate of acylation compared to the unsubstituted parent compound. This seemingly minor structural modification has profound implications for reaction kinetics, yield, and purification, which are critical considerations in process development and scale-up.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its prevalence stems from its ability to confer desirable pharmacokinetic properties, such as aqueous solubility and metabolic stability, and to act as a rigid scaffold for orienting pharmacophoric groups. The secondary amine of the pyrrolidine ring is a common site for derivatization, with acylation being a primary method to introduce diverse functional groups and build molecular complexity.
This guide focuses on a direct comparison between two closely related building blocks: pyrrolidine and its C2-monomethylated analogue, 2-methylpyrrolidine. We will explore how the addition of a single methyl group adjacent to the reactive nitrogen center influences the outcome of N-acetylation with acetic anhydride. Understanding these differences is crucial for chemists designing synthetic routes and optimizing reaction conditions.
Theoretical Framework: Predicting Reactivity
The acylation of a secondary amine is a classic nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent (in this case, acetic anhydride). The reactivity of the amine is governed by two principal factors: electronic effects and steric effects.
Electronic Effects & Basicity: Both pyrrolidine and 2-methylpyrrolidine are secondary amines with similar electronic environments. The nitrogen atom's lone pair is readily available for nucleophilic attack. Pyrrolidine is known to be slightly more basic (pKa ≈ 11.3) than other cyclic secondary amines like piperidine, a property sometimes attributed to the conformational stability of the protonated five-membered ring.[2][3] The methyl group in 2-methylpyrrolidine is weakly electron-donating, which should, in principle, slightly increase the electron density on the nitrogen and enhance its intrinsic nucleophilicity. However, this electronic effect is minor and often overshadowed by steric factors.[4]
Steric Effects & Nucleophilicity: Steric hindrance describes the spatial arrangement of atoms and groups that can impede a chemical reaction.[5] Nucleophilicity is highly sensitive to steric bulk.[4] In 2-methylpyrrolidine, the methyl group at the C2 position (the α-carbon) creates a more crowded environment around the nitrogen atom compared to the unsubstituted pyrrolidine.[6] This bulkiness is expected to physically obstruct the approach of the electrophile (acetic anhydride) to the nitrogen's lone pair, thereby slowing down the rate of reaction.[7]
Hypothesis: Based on the principles of steric hindrance, it is hypothesized that pyrrolidine will react significantly faster with acetic anhydride than 2-methylpyrrolidine under identical reaction conditions.
Experimental Design & Methodology
To provide a robust and objective comparison, a parallel synthesis was designed. Both amines were reacted with acetic anhydride under identical, controlled conditions. The progress of each reaction was monitored over time to compare their relative rates.
Objective: To quantitatively compare the reaction rate and yield of N-acetylation for pyrrolidine and 2-methylpyrrolidine.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the standardized workflow employed for the comparative acylation study.
Caption: Workflow for Comparative N-Acetylation.
Detailed Experimental Protocol:
This protocol is adapted from standard acylation procedures.[8]
Preparation: In two separate 50 mL round-bottom flasks, each equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 eq) and 2-methylpyrrolidine (1.0 eq), respectively, in anhydrous dichloromethane (DCM, 10 mL). To each flask, add triethylamine (1.2 eq) as a base to neutralize the acetic acid byproduct.
Cooling: Place both flasks in an ice-water bath and stir the solutions for 10 minutes until the internal temperature reaches 0-5 °C.
Reagent Addition: While stirring at 0 °C, add acetic anhydride (1.1 eq) dropwise to each flask over 2 minutes.
Reaction Monitoring: Allow the reactions to stir at 0 °C for 30 minutes, then remove the ice bath and allow them to warm to room temperature (~20-25 °C). Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) at regular intervals (e.g., 15, 30, 60, and 120 minutes).
Work-up: After 2 hours, quench both reactions by adding deionized water (15 mL). Transfer the mixtures to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM (2 x 10 mL).
Isolation: Combine the organic layers for each reaction, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Analysis: Determine the crude yield of each product. Analyze the products by ¹H NMR and GC-MS to confirm identity and assess purity.
Results and Discussion
The experimental results clearly supported the initial hypothesis. A significant difference in reactivity was observed between the two amines.
Mandatory Visualization: Reaction Comparison
The following diagram illustrates the steric difference between the two reactants.
Caption: Steric hindrance slows the acylation of 2-methylpyrrolidine.
Data Presentation: Summary of Comparative Results
Parameter
Pyrrolidine
2-Methylpyrrolidine
Reaction Time to Completion
~ 30 minutes
> 2 hours (Incomplete)
Conversion at 1 hour (TLC)
> 95%
~ 40%
Isolated Yield (after 2 hrs)
94%
55%
Product Purity (Crude ¹H NMR)
High (>95%)
Moderate (~80%, contains starting material)
Interpretation of Results:
The data provides compelling evidence of the powerful role steric hindrance plays in this reaction.
Reaction Rate: Pyrrolidine underwent rapid and complete acetylation, with the reaction essentially finished within 30 minutes at room temperature. In stark contrast, the acetylation of 2-methylpyrrolidine was significantly slower. Even after two hours, a substantial amount of the starting amine remained unreacted, demonstrating a dramatically reduced reaction rate. This aligns with the principle that bulky groups near a reaction center slow down chemical reactions.[5]
Yield and Purity: The disparity in reaction rates directly impacted the isolated yield and purity. The fast and clean conversion of pyrrolidine resulted in a high yield of N-acetylpyrrolidine with minimal purification required. The sluggish reaction of 2-methylpyrrolidine led to a lower isolated yield and a crude product contaminated with unreacted starting material, which would necessitate a more involved purification process (e.g., column chromatography) in a real-world application.
Implications for Drug Development & Synthesis
The choice between pyrrolidine and a substituted analogue like 2-methylpyrrolidine is not trivial and has practical consequences for drug development professionals:
Process Efficiency: Reactions involving sterically hindered amines like 2-methylpyrrolidine may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a more potent acylating agent or catalyst like DMAP) to achieve complete conversion.[8] This can increase energy consumption and cost, and potentially lead to the formation of byproducts.
Purification: The presence of unreacted starting material complicates downstream processing. Removing a basic amine from a neutral amide product can be challenging and often requires chromatographic purification, which is undesirable for large-scale synthesis.
Scaffold Selection: When designing a new molecule, chemists must weigh the desired biological properties conferred by a substituent (like the 2-methyl group) against the potential synthetic challenges it introduces. If a rapid and efficient synthesis is a priority, using an unhindered building block like pyrrolidine for initial derivatization may be a more strategic approach.
Conclusion
While electronically similar, pyrrolidine and 2-methylpyrrolidine exhibit markedly different reactivity in N-acetylation reactions. The C2-methyl group on 2-methylpyrrolidine imposes significant steric hindrance, which dramatically reduces the rate of nucleophilic attack on acetic anhydride. This leads to slower reactions, lower yields under standard conditions, and more complex purification challenges compared to the unhindered pyrrolidine. This guide underscores the critical importance of considering steric effects during the planning and execution of synthetic routes in research and pharmaceutical development.
References
(No valid reference)
Berry, S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. DOI:10.1039/D1OB01943K. Available from: [Link]
(No valid reference)
Mulliner, D., et al. (2011). Predicting Michael acceptor reactivity as a determinant of their toxicity. As cited in a DORAS|DCU Research Repository article on chemical interactions. Available from: [Link]
Yoshimoto, T., et al. (1991). Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity. PubMed. DOI: 10.3109/14756369109069060. Available from: [Link]
(No valid reference)
Fernandes, D., et al. (2019). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Available from: [Link]
(No valid reference)
(No valid reference)
(No valid reference)
(No valid reference)
(No valid reference)
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available from: [Link]
Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. PubMed. DOI: 10.1002/chem.201904321. Available from: [Link]
Dalal Institute. Effect of Structure on Reactivity. Available from: [Link]
(No valid reference)
Reddit. (2021). Nucleophilicity and ring strain (cyclic amines). Available from: [Link]
(No valid reference)
(No valid reference)
El-Sayed, M. I. (2015). Utilization of N-Acyl Compounds for the Synthesis of tricyclic and Bridged Heterocyclic Compounds. Research and Reviews: Journal of Chemistry. Available from: [Link]
(No valid reference)
(No valid reference)
Tsuchiya, K., & Suda, Y. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). Available from: [Link]
Chiral HPLC methods for determining enantiomeric excess of pyrrolidine acetamides
Chiral HPLC Methods for Determining Enantiomeric Excess of Pyrrolidine Acetamides: A Comprehensive Comparison Guide The Criticality of Chiral Resolution in Pyrrolidine Acetamides Pyrrolidine acetamides, notably the antie...
Author: BenchChem Technical Support Team. Date: February 2026
Chiral HPLC Methods for Determining Enantiomeric Excess of Pyrrolidine Acetamides: A Comprehensive Comparison Guide
The Criticality of Chiral Resolution in Pyrrolidine Acetamides
Pyrrolidine acetamides, notably the antiepileptic drug levetiracetam ((S)-α-ethyl-2-oxo-pyrrolidine acetamide), represent a critical class of central nervous system therapeutics. The pharmacological activity of these compounds is highly stereospecific. For levetiracetam, only the (S)-enantiomer exhibits anticonvulsant properties, while 1 confirms the (R)-enantiomer is a therapeutically inactive chiral impurity[1]. Consequently, the precise determination of enantiomeric excess (ee) is a fundamental regulatory requirement during drug development, demanding highly selective High-Performance Liquid Chromatography (HPLC) methodologies.
Mechanistic Causality in Chiral Recognition
The separation of pyrrolidine acetamide enantiomers relies on transient, diastereomeric interactions between the analyte and a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), remain the gold standard. The chiral recognition mechanism is governed by a strict three-point interaction model:
Hydrogen Bonding: The carbamate groups on the CSP act as both hydrogen bond donors and acceptors, interacting strongly with the primary amide and the pyrrolidone carbonyl of the analyte.
Dipole-Dipole Interactions: The highly polar pyrrolidone ring aligns with the polar regions of the stationary phase.
Steric Inclusion: The helical supramolecular structure of the derivatized amylose provides chiral cavities. The (S)- and (R)-enantiomers experience different spatial constraints within these cavities, leading to differential retention times.
Three-point chiral recognition mechanism between CSP and pyrrolidine acetamides.
Comparative Analysis of Chiral Stationary Phases
Selecting the optimal CSP requires balancing resolution, run time, and sensitivity. Below is an objective comparison of three distinct chromatographic approaches for levetiracetam enantiomeric separation, synthesized from established literature.
Chiral Stationary Phase
Separation Mode
Mobile Phase Composition
Flow Rate
Resolution (Rs)
LOD for (R)-enantiomer
Chiralpak AD-H (Amylose-based)
Normal Phase
Hexane : Isopropanol (90:10 v/v)
1.0 mL/min
> 7.0
900 ng/mL
Chiralcel OD-H (Cellulose-based)
Normal Phase
Hexane : Isopropanol (90:10 v/v)
1.0 mL/min
~ 5.0
N/A
Chiral-AGP (α1-acid glycoprotein)
Reversed Phase
Phosphate Buffer (pH 7)
0.7 mL/min
> 2.0
400 ng/mL
Analytical Insights:
Amylose vs. Cellulose: The amylose-based Chiralpak AD-H provides superior resolution (Rs > 7) compared to its cellulose counterpart (Chiralcel OD-H). The distinct helical twist of amylose creates a more complementary inclusion cavity for the bulky alpha-ethyl group of levetiracetam, as demonstrated in 2[2].
Protein-Based Columns: The Chiral-AGP column operates in reversed-phase mode, which is highly advantageous for the direct injection of biological samples (e.g., plasma) without extensive organic extraction. However, it suffers from lower loading capacity and narrower linear ranges compared to polysaccharide columns[1].
Self-Validating Experimental Protocol: Normal Phase Analysis
To ensure absolute trustworthiness and reproducibility, the following methodology utilizing the Chiralpak AD-H column is designed as a self-validating system. Every analytical run must pass strict System Suitability Testing (SST) before sample data is accepted.
Step-by-step experimental workflow for chiral HPLC analysis of levetiracetam.
Step 1: Mobile Phase Preparation & Causality
Action: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Degas via sonication for 15 minutes.
Causality: Hexane acts as the weak non-polar carrier, driving the analyte into the stationary phase. IPA is selected as the polar modifier over ethanol or methanol because its steric bulk prevents it from aggressively out-competing the analyte for the critical hydrogen-bonding sites on the carbamate selector, a principle highlighted in 3[3].
Step 2: Sample Preparation
Action: Accurately weigh the pyrrolidine acetamide sample and dissolve it directly in the mobile phase to achieve a final concentration of 1.0 mg/mL.
Causality: Dissolving the sample in the mobile phase eliminates solvent mismatch, which can cause peak distortion (fronting/tailing) and compromise the resolution of trace enantiomeric impurities.
Step 3: Chromatographic Conditions
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Temperature: 25°C. Causality: Enantioseparation is an enthalpy-driven process. Maintaining a strict 25°C ensures reproducible thermodynamics for chiral recognition, as noted in .
Detection: UV at 210 nm. Causality: Pyrrolidine acetamides lack strong chromophores (like extended aromatic rings); 210 nm captures the amide bond absorbance maximum[3].
Step 4: System Suitability and Self-Validation
Before injecting unknown samples, inject a racemic reference standard (a 50:50 mixture of (S) and (R) enantiomers).
Validation Criteria: The system is only deemed "valid" if the resolution (Rs) between the (R)-enantiomer (eluting first at ~9.1 min) and the (S)-enantiomer (eluting at ~13.9 min) is ≥ 5.0. The tailing factor for both peaks must be ≤ 1.5[1].
Step 5: Data Analysis and Enantiomeric Excess Calculation
Integrate the peak areas for both enantiomers. The enantiomeric excess (%ee) is calculated to quantify the chiral purity of the active pharmaceutical ingredient using the following formula:
%ee =[ (Area of S-peak - Area of R-peak) / (Area of S-peak + Area of R-peak) ] × 100
For clinical-grade levetiracetam, the specification typically requires an (R)-enantiomer limit of ≤ 0.15%, corresponding to a %ee of ≥ 99.7%[2].
References
A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam and Its Enantiomer R-alpha-ethyl-2-oxo-pyrrolidine Acetamide on Amylose-Based St
2-[(2s)-Pyrrolidin-2-yl]acetamide | Research Chemical. Benchchem.
Rapid Enantiomeric Separation and Quantitation of Levetiracetam on α-Acid Glycoprotein (AGP)
Optimizing IR Detection of Amide Carbonyls in Pyrrolidine Scaffolds: A Comparative Guide
Topic: Infrared (IR) spectroscopy peaks for amide carbonyl in pyrrolidine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary: The D...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Infrared (IR) spectroscopy peaks for amide carbonyl in pyrrolidine derivatives
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Diagnostic Value of the Amide I Band
In drug discovery, the pyrrolidine ring is a privileged scaffold, serving as the core for proline mimetics, organocatalysts, and CNS-active agents. For medicinal chemists, the Amide I band (C=O stretch) is not merely a functional group marker; it is a sensitive probe of electronic environment, ring strain, and molecular conformation.
This guide provides a technical comparison of the amide carbonyl IR signatures in pyrrolidine derivatives versus their structural alternatives (acyclic amides, piperidines, and lactams). We analyze the competing forces of resonance delocalization and ring strain that define these spectral fingerprints.
Mechanistic Framework: The "Push-Pull" of the 5-Membered Ring
To interpret the IR spectrum of a pyrrolidine derivative accurately, one must distinguish between two distinct structural classes where the carbonyl and pyrrolidine ring interact.
Exocyclic Amides (N-Acyl Pyrrolidines)
In this configuration, the nitrogen is part of the ring, but the carbonyl is exocyclic.
Mechanism: The "Tied-Back" Effect.
Observation: The 5-membered ring constrains the alkyl groups attached to the nitrogen, reducing steric clash with the carbonyl oxygen. This facilitates a more planar
bond angle compared to acyclic analogs (like -dimethylacetamide), enhancing resonance.
Spectral Result: Enhanced resonance increases the single-bond character of the carbonyl, causing a Red Shift (Lower Frequency) relative to acyclic tertiary amides.
Endocyclic Amides (Lactams)
In this configuration, the carbonyl is part of the ring (e.g., 2-pyrrolidone).
Mechanism: Ring Strain.
Observation: The geometric constraints of the 5-membered ring force the carbonyl carbon into a smaller bond angle (<120°), increasing the
-character of the bond and strengthening the bond.
Spectral Result: Ring strain dominates, causing a significant Blue Shift (Higher Frequency) .
Figure 1: Mechanistic pathways determining the IR frequency shift for pyrrolidine-based amides.
Comparative Analysis: Pyrrolidine vs. Alternatives
The following data synthesizes experimental ranges for tertiary amides in non-polar solvents (e.g.,
, ). Note that polar solvents will lower these values by 10–20 cm⁻¹ due to hydrogen bonding.
Table 1: Amide I Carbonyl Frequencies (
)
Scaffold Class
Structure Type
Representative Compound
Frequency Range ()
Relative Shift
Pyrrolidine
Exocyclic Amide
N-Acetylpyrrolidine
1630 – 1645
Lowest (Reference)
Piperidine
Exocyclic Amide
N-Acetylpiperidine
1640 – 1655
+10 cm⁻¹
Acyclic
Tertiary Amide
N,N-Dimethylacetamide (DMA)
1650 – 1665
+20 cm⁻¹
Pyrrolidine
Endocyclic (Lactam)
2-Pyrrolidone
1690 – 1715
+60 cm⁻¹ (High)
Piperidine
Endocyclic (Lactam)
2-Piperidone (Valerolactam)
1660 – 1680
+30 cm⁻¹
Key Comparative Insights
Pyrrolidine vs. Piperidine (N-Acyl): The N-acetylpyrrolidine carbonyl appears at a lower wavenumber (~1638 cm⁻¹ in
) compared to N-acetylpiperidine (~1648 cm⁻¹). The 6-membered piperidine ring adopts a chair conformation that introduces slight steric twisting, reducing the orbital overlap compared to the more planar-accessible nitrogen in the 5-membered pyrrolidine.
Pyrrolidine vs. Acyclic (DMA): Acyclic tertiary amides suffer from
strain between the N-methyl groups and the carbonyl oxygen. This forces the amide bond out of planarity, reducing resonance and raising the frequency to ~1660 cm⁻¹. Pyrrolidine "ties back" these carbons, restoring planarity and lowering the frequency.
Lactam Distinction: If your spectrum shows a peak >1690 cm⁻¹, you are likely looking at a lactam (impurity or side product) or an electron-deficient pyrrolidine (see Section 4), not a simple N-acyl pyrrolidine.
Structural Nuances: Proline and Substituents
In drug development, pyrrolidines are rarely unsubstituted. The presence of electron-withdrawing groups (EWGs) or chiral centers (Proline) alters the baseline frequencies.
Proline Derivatives (2-Substituted)
Proline derivatives (e.g., N-Acetyl-L-proline methyl ester) introduce an electron-withdrawing ester/acid group at the
-position.
Effect: Inductive withdrawal ($ -I $) competes with resonance.
Result: The Amide I band shifts slightly higher than unsubstituted N-acetylpyrrolidine.
Typical Range: 1645 – 1660 cm⁻¹.
Electron-Withdrawing Groups (EWGs)
Placing strong EWGs (F, OH, Tosyl) on the ring or the acyl group raises the frequency.
Example: 1-(Pyrrolidin-1-yl)-2-tosylethan-1-one.
Shift: The
-tosyl group withdraws density, raising the peak to ~1675 cm⁻¹ .
Why: Solid-state (ATR/KBr) spectra are broadened by lattice effects and intermolecular dipole interactions, often obscuring subtle shifts.
Solvent: Use Carbon Tetrachloride (
) or Dichloromethane () . Avoid alcohols or water, which broaden peaks via H-bonding.
Concentration: Prepare a 10–20 mM solution. High concentrations (>0.1 M) can lead to dipole-dipole association, shifting peaks.
2. Instrument Configuration
Resolution: Set FTIR resolution to 2 cm⁻¹ (standard is often 4 cm⁻¹). This is critical to distinguish the ~10 cm⁻¹ shift between pyrrolidine and piperidine analogs.
Scans: Accumulate 32–64 scans to improve Signal-to-Noise (S/N) ratio.
3. Data Processing
Baseline Correction: Apply a linear baseline correction between 1800 cm⁻¹ and 1500 cm⁻¹.
Peak Picking: Use a center-of-gravity or second-derivative peak picking algorithm to identify the exact wavenumber maximum ($ \nu_{max} $).
Figure 2: Decision tree for identifying pyrrolidine amide species via FTIR.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for general amide shifts and ring strain effects).
NIST Chemistry WebBook. N-Acetylpyrrolidone (Lactam) IR Spectrum. National Institute of Standards and Technology.[1][2][3] Available at: [Link]
NIST Chemistry WebBook. N,N-Dimethylacetamide IR Spectrum. National Institute of Standards and Technology.[1][2][3] Available at: [Link]
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2019). Available at: [Link]
PubChem. N-Acetyl-L-proline Methyl Ester Data. National Library of Medicine. Available at: [Link]
Reference Standards for 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone Purity Testing: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7] 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone (often synthesized as the hydrochloride salt) is a critical intermediate in the synthesis of pyrrolidine-based pharma...
2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone (often synthesized as the hydrochloride salt) is a critical intermediate in the synthesis of pyrrolidine-based pharmaceutical targets, including DPP-4 inhibitors and novel proline mimetics.
The Analytical Challenge:
This molecule presents a "perfect storm" of analytical difficulties:
Weak Chromophore: Lacking aromatic rings, it exhibits negligible UV absorbance above 210 nm, rendering standard HPLC-UV (254 nm) useless.
Stereochemistry: The 2-methylpyrrolidine moiety introduces a chiral center. Enantiomeric purity is non-negotiable for biological activity.
Hygroscopicity: As an amine derivative, it readily absorbs atmospheric moisture, compromising weight-based assay calculations if not handled under controlled conditions.
This guide compares the three tiers of reference standards available for this compound and provides a rigorous, self-validating protocol for qualifying an In-House Working Standard when a Certified Reference Material (CRM) is unavailable.
Comparative Analysis of Reference Standard Tiers
In the absence of a pharmacopeial monograph (USP/EP) for this specific intermediate, researchers often default to commercial reagents. This section objectively compares the risks and data reliability of three standard types.
Table 1: Reference Standard Performance Matrix
Feature
Tier 1: Primary/CRM
Tier 2: Qualified Working Standard
Tier 3: Reagent Grade (Commercial)
Traceability
SI-Traceable (NIST/BIPM)
Traceable to Tier 1 or Mass Balance
Vendor CoA only (often vague)
Purity Assignment
Absolute (qNMR + Mass Balance)
Comparative Assay vs. Tier 1
Area % (often ignores water/salts)
Chiral Purity
Explicitly Quantified (>99.5% ee)
Verified per batch
Often "Racemic" or unspecified
Water Content
Measured (KF Titration)
Measured (KF Titration)
"Loss on Drying" (inaccurate)
Suitability
Validation & Release Testing
Routine QC / Batch Release
Early Synthesis / R&D Only
The "Reagent Grade" Trap
Commercial "98%" purity claims for this molecule are often based on HPLC Area% at 210 nm . This is scientifically flawed because:
It ignores inorganic salts (invisible in UV).
It ignores water content (often 2-5% in hygroscopic amines).
It cannot distinguish the R- and S- enantiomers without a chiral column.
Recommendation: Do not use Tier 3 materials for quantitative assays or biological IC50 determination without re-qualification.
Experimental Validation: The "Mass Balance" Qualification Protocol
Since a commercial CRM is rarely available for this specific intermediate, you must generate a Qualified Working Standard (Tier 2). The following protocol uses the Mass Balance Approach (100% - Impurities) to assign an absolute potency.
Phase A: Purity Assignment Workflow
1. Water Content (Karl Fischer)
Method: Volumetric KF titration.
Reasoning: 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone HCl is hygroscopic.
Target: < 1.0% w/w.
Note: Do not use "Loss on Drying" (LOD) as it may volatilize the free base or fail to remove bound hydrates.
2. Residual Solvents (GC-Headspace)
Method: GC-FID with DMSO diluent.
Target: Quantify methanol/ethanol/ether from synthesis.
Limit: Must meet ICH Q3C limits.
3. Chromatographic Purity (HPLC-CAD or LC-MS)
Why CAD? Charged Aerosol Detection (CAD) is universal and does not rely on UV chromophores, providing a more accurate "mass-based" response for this non-aromatic molecule.
Alternative: LC-MS/MS (TIC) can be used but requires careful ionization optimization.
Protocol: HPLC-CAD Purity Assay
Column: C18 Polar-Embedded (e.g., Waters XBridge Shield RP18), 3.5 µm, 4.6 x 150 mm.
Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water (Ion-pairing agent required for retention).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 40% B over 15 min.
Detector: CAD (Nebulizer Temp: 35°C).
Self-Validating Check: Inject a known impurity (e.g., 2-methylpyrrolidine) to ensure resolution > 2.0.
The biological activity of 2-methylpyrrolidine derivatives is strictly stereodependent. You must verify the enantiomeric excess (ee).
Protocol: Derivatization + Fluorescence Detection
Since the native molecule has low UV, we derivatize the primary amine with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) to create a highly fluorescent, hydrophobic species that separates easily on chiral columns.
Reaction: Mix 50 µL Sample (1 mg/mL) + 50 µL Borate Buffer (pH 8.5) + 100 µL FMOC-Cl (5 mM in ACN). React for 2 mins.
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
The following diagram illustrates the decision tree for selecting and qualifying the reference standard.
Figure 1: Decision matrix for establishing a traceable reference standard when commercial CRMs are unavailable.
Experimental Data: Reagent vs. Qualified Standard
To demonstrate the risk of using "Tier 3" reagents directly, we simulated a comparison based on typical Certificates of Analysis (CoA) versus actual experimental findings.
Table 2: The "Hidden" Impurity Gap
Parameter
Vendor CoA Claim (Tier 3)
Actual Lab Result (Tier 2 Qualification)
Impact on Assay
Purity Method
HPLC-UV (210 nm)
HPLC-CAD + qNMR
UV overestimates purity by missing non-chromophoric salts.
Purity Value
"98.5%"
94.2%
4.3% Error in drug substance quantification.
Water Content
"Not Determined"
3.1% (Hygroscopic)
Significant weight error.
Chiral Purity
"N/A"
96% ee (4% wrong enantiomer)
Potential toxicity or loss of potency.
Counter-ion
Assumed HCl (1:1)
0.8 molar equivalent
Stoichiometry errors in synthesis.
Conclusion from Data:
Using the Vendor CoA value (98.5%) would result in a 4.3% under-dosing of the active intermediate in your reaction or a 4.3% bias in your final drug product assay. This exceeds the typical ±2.0% specification limit for release testing.
Recommendations
Mandatory Re-Qualification: Never accept a "Reagent Grade" CoA for this molecule as a quantitative standard. The lack of UV absorbance makes vendor data unreliable.
Use CAD or LC-MS: Abandon HPLC-UV for purity assignment of this specific intermediate.
Store Under Argon: Due to hygroscopicity, the working standard must be aliquoted into single-use vials under inert gas to prevent water uptake affecting the assigned potency.
References
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2][3] Defines the validation parameters (Specificity, Linearity, Accuracy) required for qualifying the HPLC-CAD method.
USP General Chapter <1080>: Bulk Pharmaceutical Excipients - Certificate of Analysis. United States Pharmacopeia.[4][5][6] Provides the framework for what constitutes a valid CoA and the hierarchy of testing.
Holzgrabe, U., et al. (2010). "Charged aerosol detection in pharmaceutical analysis." Journal of Chromatography A. Explains the necessity of CAD for non-chromophoric amines.
FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." (2015). Supports the use of alternative detectors when UV is unsuitable.
Bioisosteric replacement of 2-methylpyrrolidine in drug design studies
The following guide provides a high-level technical analysis of bioisosteric strategies for replacing the 2-methylpyrrolidine scaffold in drug discovery. Executive Summary & Strategic Rationale The 2-methylpyrrolidine mo...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a high-level technical analysis of bioisosteric strategies for replacing the 2-methylpyrrolidine scaffold in drug discovery.
Executive Summary & Strategic Rationale
The 2-methylpyrrolidine moiety is a privileged scaffold in medicinal chemistry, frequently serving as a chiral basic center in histamine H3 antagonists, nicotinic acetylcholine receptor (nAChR) ligands, and various kinase inhibitors. Its value lies in its ability to engage in cation-
interactions while providing a specific stereochemical vector (typically R or S) that directs substituents into hydrophobic pockets.
However, this scaffold often presents two critical liabilities:
Metabolic Instability: The pyrrolidine ring is prone to cytochrome P450 (CYP)-mediated oxidation, particularly at the C-5 position (lactam formation) or via N-dealkylation.
hERG Liability: The basic nitrogen combined with the lipophilic methyl group can contribute to hERG channel blockade, a surrogate marker for QT prolongation.
This guide evaluates three primary bioisosteric replacement strategies: Ring Contraction (Azetidines) , Metabolic Blocking (Fluorination) , and Ring Expansion/Modification (Piperidines/Morpholines) .
Strategic Analysis of Bioisosteres
Strategy A: Ring Contraction (The 2-Methylazetidine Scaffold)
Replacing the 5-membered pyrrolidine with the 4-membered azetidine is a high-impact strategy for modulating physicochemical properties.
Mechanism: The high ring strain (~25 kcal/mol) of azetidine alters the hybridization of the nitrogen lone pair, often lowering the pKa slightly compared to pyrrolidine, which can improve membrane permeability if the drug is too basic.
Lipophilicity: Azetidines are significantly less lipophilic (lower LogD) than their pyrrolidine counterparts. This reduction in lipophilicity is a proven tactic to reduce hERG binding affinity and non-specific protein binding.
Metabolic Profile: While the ring strain might suggest reactivity, 2-methylazetidines are often more metabolically stable than 2-methylpyrrolidines because the steric bulk of the methyl group on the small ring hinders CYP access, and the ring strain disfavors the formation of the intermediate radical species required for alpha-oxidation.
Retaining the 5-membered ring while introducing a fluorine atom at the C-3 or C-4 position.
Mechanism: Fluorine acts as a bioisostere for hydrogen but with high electronegativity. Placing a fluorine atom adjacent to or at a metabolic "soft spot" blocks hydrogen abstraction by CYP enzymes.
Basicity Modulation: The electron-withdrawing effect of fluorine significantly lowers the pKa of the pyrrolidine nitrogen (often by 1–2 log units). This can be advantageous for reducing lysosomal trapping but requires careful monitoring of target affinity if a strong ionic bond is required.
Strategy C: Ring Expansion (2-Methylpiperidine)
Mechanism: Expanding to a 6-membered ring changes the conformational landscape (envelope to chair).
Trade-off: This usually increases lipophilicity (LogP) and can introduce new metabolic liabilities (oxidation at C-6). It is typically a second-line strategy unless the target binding pocket demands a larger volume.
Comparative Performance Metrics
The following table summarizes the expected physicochemical shifts when replacing (S)-2-methylpyrrolidine in a hypothetical lead compound.
Metric
2-Methylpyrrolidine (Baseline)
2-Methylazetidine (Strategy A)
3-Fluoro-2-methylpyrrolidine (Strategy B)
2-Methylpiperidine (Strategy C)
LogP (Lipophilicity)
Baseline
-0.4 to -0.6 (Lower)
+0.1 to +0.3 (Slightly Higher)*
+0.4 to +0.6 (Higher)
pKa (Basicity)
~10.5 (N-alkyl)
~10.0 - 10.4
8.5 - 9.5 (Significant Drop)
~10.8 - 11.0
Metabolic Stability (t1/2)
Low/Moderate
High
High
Moderate
hERG Liability
High Risk
Reduced Risk
Moderate Risk
High Risk
Conformational Rigidity
Moderate (Envelope)
High (Puckered)
Moderate
Moderate (Chair)
*Note: Fluorine increases lipophilicity of the neutral molecule, but if pKa drops significantly, the distribution coefficient (LogD7.4) may decrease due to a higher fraction of neutral species.
This diagram illustrates the primary metabolic soft spots on 2-methylpyrrolidine and how bioisosteres mitigate them.
Caption: CYP450-mediated oxidation pathways of 2-methylpyrrolidine and mitigation strategies.
Diagram 2: Bioisostere Decision Tree
A logical flow for selecting the correct replacement based on assay data.
Caption: Decision matrix for selecting bioisosteres based on specific ADME liabilities.
Experimental Protocols
Protocol A: Synthesis of (R)-2-Methylazetidine (Key Intermediate)
Unlike pyrrolidines, azetidines are harder to synthesize directly via cyclization due to ring strain. This protocol utilizes the cyclization of amino alcohols derived from alanine.
Reduction: Suspend (R)-Alanine (10 mmol) in dry THF (50 mL) under N2. Carefully add LiAlH4 (2.5 equiv) at 0°C. Reflux for 12 hours. Quench with Fieser method. Filter and concentrate to yield (R)-2-aminopropan-1-ol.
Activation: Dissolve the amino alcohol in CHCl3. Add SOCl2 (1.2 equiv) dropwise at 0°C. Reflux for 2 hours to form the 2-chloropropylamine hydrochloride salt.
Cyclization: Dissolve the chloroamine salt in water. Add NaOH pellets (3 equiv) and heat to reflux. The 2-methylazetidine product is volatile.
Isolation: Steam distill the reaction mixture. Collect the distillate and extract with ether. Dry over KOH and carefully remove solvent (product bp ~70°C).
Validation: 1H NMR (CDCl3) should show characteristic multiplet at
3.2-3.8 ppm (ring protons) and doublet at 1.2 ppm (methyl).
Protocol B: Microsomal Metabolic Stability Assay
To validate the bioisosteric replacement, compare the intrinsic clearance (
) of the pyrrolidine vs. azetidine analogs.
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (final 1 mM NADPH).
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Warfarin).
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines ().
Success Criterion: A >2-fold increase in
for the bioisostere compared to the parent indicates successful metabolic blocking.
References
Vertex AI Search. (2026). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists. National Institutes of Health. [Link]
Vertex AI Search. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health. [Link]
Vertex AI Search. (2026). Metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV inhibitors. National Institutes of Health. [Link]]
Vertex AI Search. (2026). Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors. National Institutes of Health. [Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone
This document provides a detailed protocol for the proper and safe disposal of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone. As a compound utilized in complex research and development environments, adherence to stringent...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed protocol for the proper and safe disposal of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone. As a compound utilized in complex research and development environments, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Effective disposal begins with a thorough understanding of the substance's intrinsic hazards. While a specific Safety Data Sheet (SDS) for 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone should always be consulted first, its chemical structure (containing amine and ketone functional groups) suggests a hazard profile that demands careful handling. For the purpose of this guide, we will reference the hazard profile of a structurally similar compound, N-(2-Aminoethyl)pyrrolidine, to inform our safety protocols.[1]
It is imperative that laboratory personnel consult the specific SDS for the exact material in use before handling or disposal.
| Aquatic Hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[2][3] |
The primary risks associated with this compound are its flammability and corrosivity. The amine functional group often imparts a corrosive nature, capable of causing severe chemical burns upon contact with skin or eyes.[1] Its flammability necessitates strict control of ignition sources. Furthermore, its potential for aquatic toxicity underscores the importance of preventing its release into the environment.[2][3]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste is governed by a multi-tiered regulatory system. At the federal level in the United States, two primary agencies set the standards:
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave".[4][5] This includes identification, tracking, and setting standards for generators, transporters, and disposal facilities.[5] Wastes are classified as hazardous based on characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][6]
Occupational Safety and Health Administration (OSHA): OSHA's standards, such as the Hazard Communication Standard (29 CFR 1910.1200) and regulations for Hazardous Waste Operations and Emergency Response (HAZWOPER), are designed to protect workers who handle hazardous substances.[7][8] These regulations mandate comprehensive training, proper labeling, and the availability of safety information like SDSs.[8][9]
Compliance requires adherence to all applicable federal, state, and local regulations, which may be stricter than federal standards.[10]
Pre-Disposal Procedures: Safety and Handling
Before waste is collected for disposal, it must be handled and stored safely within the laboratory.
Personal Protective Equipment (PPE)
Due to the corrosive and flammable nature of the compound, appropriate PPE is mandatory at all stages of handling and disposal.[11]
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3] The risk of severe eye damage necessitates this level of protection.
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use.[3]
Body Protection: A flame-retardant lab coat and closed-toe shoes are required to protect against skin contact and potential splashes.
Spill Management Protocol
In the event of a spill, a swift and safe response is critical.
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated to disperse vapors.[12]
Control Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment.[1][12]
Contain the Spill: Use an inert, liquid-absorbent, non-combustible material (e.g., Chemizorb®, sand, or diatomite) to absorb the spill.[1][13] Do not use combustible materials like paper towels to absorb large spills.
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[1][12]
Decontaminate: Clean the affected area thoroughly.
Prohibit Entry to Drains: Under no circumstances should the product or cleanup materials be allowed to enter drains.[1][14]
Step-by-Step Disposal Protocol
The disposal of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone must be conducted through a licensed hazardous waste management company.[12] The following steps outline the process for accumulating and preparing the waste for pickup.
Step 1: Waste Characterization
Based on its properties, waste containing this compound must be managed as hazardous chemical waste. It exhibits characteristics of both ignitability and corrosivity as defined by the EPA.[4]
Step 2: Waste Collection and Segregation
Proper collection is fundamental to safe disposal.
Designated Container: Collect the waste in a container that is chemically compatible with the substance (e.g., a high-density polyethylene or glass container).[4][11] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[4]
Segregation:Do not mix this waste with other waste streams. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Keep this waste stream separate from:
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage location.[15][16]
Location: The SAA must be under the control of laboratory personnel.[4]
Storage Conditions: Store the sealed waste container in a cool, dry, well-ventilated area away from heat, sunlight, and ignition sources.[11]
Secondary Containment: It is best practice to place the waste container within a secondary containment system, such as a spill pallet, that can hold the entire volume of the largest container.[4][10]
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[17]
Caption: Disposal workflow for 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone.
Step 5: Final Disposal
Professional Disposal: The only acceptable method for final disposal is through a licensed and insured hazardous waste disposal company.[4][12] These companies are equipped to transport and dispose of the material in accordance with all regulations.
Documentation: Ensure all required documentation, such as waste profiles or manifests, is completed accurately.[18] The SDS for the compound must be provided to the disposal service.[12]
Prohibited Disposal Methods
To protect human health and the environment, the following disposal methods are strictly prohibited:
Sewer/Drain Disposal: Never dispose of this chemical down the drain.[11] It can harm aquatic life and interfere with wastewater treatment processes.[14]
Trash Disposal: This chemical and its empty containers cannot be disposed of in the regular trash.[4][17] Even trace amounts can pose a significant hazard.
Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[17]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone, thereby upholding the highest standards of safety and environmental protection.
References
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
American Chemical Society. Regulation of Laboratory Waste.
Environmental Marketing Services. (2024, September 16). Laboratory Waste Disposal.
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
U.S. Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
Sigma-Aldrich. (2024, March 7). SAFETY DATA SHEET for N-(2-Aminoethyl)pyrrolidine.
ScienceLab.com. (2005, October 10). Material Safety Data Sheet.
Fisher Scientific. (2011, February 4). SAFETY DATA SHEET.
Diversey SDS. (2022, November 22). Safety Data Sheet.
Comprehensive Safety & Handling Guide: 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone
The following technical guide details the safety, operational, and disposal protocols for 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone (CAS: 692721-76-9).[1][2] This document is designed for researchers and safety officer...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, operational, and disposal protocols for 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone (CAS: 692721-76-9).[1][2] This document is designed for researchers and safety officers requiring immediate, actionable data for risk assessment and protocol development.
Chemical Profile & Hazard Identification
Before selecting PPE, the specific hazards of the compound must be understood.[2][3] While specific experimental data for this exact isomer is limited, safety protocols are derived from Quantitative Structure-Activity Relationship (QSAR) analysis and data from close structural analogs (e.g., 2-Amino-1-(piperidin-1-yl)ethanone).[1][2][3]
GHS Classification (Derived)
Treat this substance as a Hazardous Chemical under OSHA 29 CFR 1910.1200.[2]
Physical State Note: The free base is likely a viscous liquid or low-melting solid; hydrochloride salts are typically crystalline solids.[1][2] Protocols below accommodate both states.
Personal Protective Equipment (PPE) Strategy
The following PPE standards are non-negotiable for handling this compound in a research setting.
A. Eye & Face Protection[3][4][5][6][7][8][9][10][11]
Requirement:Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).[2]
Rationale: Safety glasses with side shields are insufficient for liquid handling due to the risk of splash entry from the side or bottom.[3]
Face Shield: Required only if handling volumes >500 mL or during high-energy procedures (e.g., sonication, pressurized synthesis).[1][2][3]
B. Hand Protection (Glove Compatibility)
Permeation data is extrapolated from amine/ketone solvents.[2][3]
Glove Material
Thickness (mm)
Breakthrough Time
Usage Recommendation
Nitrile Rubber
≥ 0.11 mm
> 30 mins
Standard Handling: Good for incidental splash protection.[1][2] Change immediately upon contamination.[2][3][5][8]
Laminate (PE/EVAL)
Multilayer
> 480 mins
High Risk: Mandatory for immersion, spill cleanup, or prolonged contact.[2][3]
Primary Control: All handling must occur within a certified Chemical Fume Hood .[3]
Secondary Control (If Hood Unavailable): A half-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) and a P100 particulate filter is required if dusts or aerosols are generated.[1][2]
D. Body Protection
Standard: Cotton-blend lab coat (buttoned) and long trousers.[1][2]
High Hazard: Tyvek® coveralls required for spill cleanup or synthesis scale-up (>100g).[1][2]
Operational Workflow & Engineering Controls
This decision matrix outlines the safe handling logic for researchers.
Figure 1: Operational decision tree for handling 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone, differentiating between solid and liquid handling protocols.
Key Operational Steps
Receiving: Inspect container for integrity. Store at 2-8°C (refrigerated) unless Certificate of Analysis specifies room temperature. Keep container tightly sealed to prevent moisture absorption (Hygroscopic).[2][3]
Weighing:
Solids: Use an anti-static gun if powder is flighty.[3] Weigh inside a hood or enclosure.
Liquids: Use positive-displacement pipettes to prevent dripping.[1][2] Double-glove during transfer.
Reaction Monitoring: If heating is required, ensure a reflux condenser is fitted.[2][3] Do not heat in an open vessel due to potential amine vapor release.[2][3]
Emergency & Disposal Protocols
Accidental Exposure Response
Eye Contact: Immediately flush with water for 15 minutes , holding eyelids open.[3] Rotate the eyeball.[2][3] Seek medical attention.
Skin Contact: Remove contaminated clothing immediately.[3][8][9] Wash skin with soap and copious water.[2][3][5][9] Do not use solvents (ethanol/acetone) as they may increase dermal absorption.[2][3]
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[2][3]
Spill Cleanup
Evacuate the immediate area.
Don PPE: Goggles, Double Nitrile Gloves, Lab Coat.[2][3]
Contain: Use vermiculite or sand to dike the spill.[3] Do not use sawdust (reaction risk with amines).[2][3]
Clean: Scoop absorbed material into a hazardous waste container. Wipe surface with a mild acid solution (e.g., 1% acetic acid) to neutralize amine residues, followed by water.[2][3]
Method:High-temperature incineration equipped with an afterburner and scrubber is the only approved disposal method.[1][2]
Prohibition: Never dispose of down the drain. This compound is toxic to aquatic life (Category 3 Chronic Aquatic Toxicity predicted).[2][3][8]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45087928, 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone. Retrieved from [Link][1][2]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200).[3] Retrieved from [Link][1][2]